Methyl 5-acetylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKCTHLVWBOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344389 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38940-61-3 | |
| Record name | Methyl 5-acetylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-acetylpyridine-3-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-Acetylnicotinate
Introduction: The Significance of Methyl 5-Acetylnicotinate
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it possesses a unique substitution pattern that makes it an attractive scaffold for the synthesis of a wide range of biologically active molecules. The presence of both an ester and a ketone functional group on the pyridine ring provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are presented with a focus on the underlying chemical principles, providing a framework for both practical application and further optimization.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is best approached through a multi-step sequence starting from a readily available precursor. A logical and efficient strategy involves the initial construction of the 5-methylnicotinate core, followed by the introduction of the acetyl group via side-chain functionalization. This approach avoids the challenges associated with the direct acylation of the electron-deficient pyridine ring. The chosen pathway, detailed in this guide, consists of four key transformations:
-
Oxidation: Synthesis of 5-methylnicotinic acid from 3,5-lutidine.
-
Esterification: Conversion of 5-methylnicotinic acid to its methyl ester.
-
Halogenation: Selective bromination of the methyl group.
-
Oxidation: Conversion of the resulting bromomethyl group to the target acetyl group.
This strategic sequence is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Methylnicotinic Acid
The initial step in the synthesis is the selective oxidation of one of the methyl groups of 3,5-lutidine to a carboxylic acid. 3,5-Lutidine is a readily available starting material produced industrially from the condensation of acrolein, formaldehyde, and ammonia[1]. While several oxidizing agents can be employed, potassium permanganate and hydrogen peroxide are commonly used for this transformation[2][3][4].
Reaction Scheme: Oxidation of 3,5-Lutidine
Caption: Oxidation of 3,5-lutidine to 5-methylnicotinic acid.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is adapted from established procedures for the oxidation of lutidine derivatives[3].
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Charging Reactants: To the flask, add 3,5-lutidine and water.
-
Addition of Oxidant: While stirring vigorously, add a solution of potassium permanganate in water dropwise, maintaining the reaction temperature between 25-35°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 15-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.0 to precipitate the crude 5-methylnicotinic acid. The crude product can be further purified by recrystallization from ethanol.
| Parameter | Value |
| Starting Material | 3,5-Lutidine |
| Oxidizing Agent | Potassium Permanganate |
| Solvent | Water |
| Reaction Temperature | 25-35°C |
| Reaction Time | 15-18 hours |
| Typical Yield | ~50-60% |
Part 2: Esterification to Methyl 5-Methylnicotinate
The second step is the esterification of the synthesized 5-methylnicotinic acid to its corresponding methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol. This method generates hydrochloric acid in situ, which catalyzes the Fischer esterification[5][6].
Reaction Scheme: Esterification of 5-Methylnicotinic Acid
Caption: Esterification of 5-methylnicotinic acid.
Experimental Protocol: Esterification with Thionyl Chloride and Methanol
This protocol is based on standard procedures for the esterification of nicotinic acid derivatives[7][8][9].
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add 5-methylnicotinic acid and an excess of methanol.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-methylnicotinate, which can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | 5-Methylnicotinic Acid |
| Reagents | Methanol, Thionyl Chloride |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Part 3: Bromination of Methyl 5-Methylnicotinate
The third step involves the selective bromination of the methyl group at the 5-position of the pyridine ring. This is a benzylic-type bromination, for which N-Bromosuccinimide (NBS) is the reagent of choice, typically with a radical initiator such as benzoyl peroxide[10][11][12].
Reaction Scheme: Bromination with NBS
Caption: Bromination of methyl 5-methylnicotinate.
Experimental Protocol: Bromination with NBS
This protocol is adapted from a procedure for the bromination of a similar substrate[10].
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Protect the reaction from light.
-
Charging Reactants: To the flask, add methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent such as carbon tetrachloride.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(bromomethyl)nicotinate. This product is often used in the next step without further purification.
| Parameter | Value |
| Starting Material | Methyl 5-Methylnicotinate |
| Reagent | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide (BPO) |
| Solvent | Carbon Tetrachloride |
| Reaction Temperature | Reflux |
| Reaction Time | 3-4 hours |
Part 4: Oxidation to this compound
The final and most critical step is the oxidation of the bromomethyl group to the desired acetyl group. Several methods are available for this transformation, including the Kornblum oxidation, the Sommelet reaction, and the Hass-Bender oxidation[13][14][15][16]. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is a mild and efficient choice for this conversion[14][17].
Reaction Scheme: Kornblum Oxidation
Caption: Kornblum oxidation to form the final product.
Experimental Protocol: Kornblum Oxidation
This is a general procedure for the Kornblum oxidation of a benzylic-type halide[14][17].
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add the crude methyl 5-(bromomethyl)nicotinate and dimethyl sulfoxide (DMSO).
-
Addition of Base: Add a mild base, such as sodium bicarbonate, to the mixture.
-
Reaction: Heat the reaction mixture to a temperature of around 100-150°C for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Value |
| Starting Material | Methyl 5-(Bromomethyl)nicotinate |
| Oxidant | Dimethyl Sulfoxide (DMSO) |
| Base | Sodium Bicarbonate |
| Reaction Temperature | 100-150°C |
| Reaction Time | Several hours |
Conclusion
This guide has outlined a comprehensive and reliable synthetic pathway for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The presented methodology is robust and amenable to optimization, providing a solid foundation for further exploration and derivatization of this important heterocyclic scaffold.
References
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 2. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 4. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 8. brainly.in [brainly.in]
- 9. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 10. methyl 5-(bromomethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 14. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 5-acetylnicotinate: Properties, Synthesis, and Applications
Introduction
Methyl 5-acetylnicotinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and drug development. As a bifunctional molecule, possessing both a ketone and a methyl ester moiety on a pyridine scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and an expert perspective on its potential applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is identified by the CAS Number 38940-61-3.[1][2][3] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry. While extensive experimental data on its physical properties are not widely published, the following table summarizes its key identifiers and known attributes.
Table 1: Core Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Acetyl-3-pyridinecarboxylic acid methyl ester, Methyl 5-acetylpyridine-3-carboxylate | [3] |
| CAS Number | 38940-61-3 | [1][2][4] |
| Molecular Formula | C₉H₉NO₃ | [1][4] |
| Molecular Weight | 179.17 g/mol | [4] |
| Physical State | Solid (Predicted) | |
| SMILES | COC(=O)C1=CC(=CN=C1)C(C)=O | [4] |
| InChI | InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | [4] |
| InChI Key | BUKCTHLVWBOTIE-UHFFFAOYSA-N | [4] |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available databases. Researchers should determine these properties experimentally upon synthesis.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic analysis is essential for structure verification and purity assessment. In the absence of published experimental spectra, the following sections describe the expected spectroscopic characteristics based on the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups.
-
Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (δ 7.5-9.5 ppm). Due to the substitution pattern, they will likely present as complex multiplets or distinct doublet of doublets, with chemical shifts influenced by the electron-withdrawing acetyl and ester groups.
-
Ester Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, characteristic of a methyl ester.
-
Acetyl Methyl Protons (3H): A sharp singlet is anticipated further upfield, typically around δ 2.6-2.8 ppm, corresponding to the ketone's methyl group.[5]
¹³C NMR: The carbon NMR spectrum will provide evidence for all nine carbon atoms in unique chemical environments.
-
Carbonyl Carbons (2C): Two signals in the downfield region are expected. The ketone carbonyl (C=O) typically appears around δ 195-205 ppm, while the ester carbonyl (C=O) is found slightly upfield, around δ 165-175 ppm.[6][7]
-
Aromatic Carbons (5C): The five carbons of the pyridine ring will resonate in the δ 120-160 ppm range.[6] The carbons directly attached to the nitrogen and the substituent groups will be the most deshielded.
-
Ester Methyl Carbon (1C): The methyl carbon of the ester group is expected around δ 52-55 ppm.[6]
-
Acetyl Methyl Carbon (1C): The methyl carbon of the acetyl group should appear in the upfield region, typically around δ 25-30 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the two carbonyl groups.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.[8]
-
C=O Stretch (Ketone): Another strong, sharp band should appear slightly lower, around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.[8]
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected between 1100-1300 cm⁻¹.[8]
-
C=C and C=N Stretch (Aromatic): Multiple bands of medium intensity will be present in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 179. Key fragmentation patterns would likely include:
-
Loss of the methoxy group (-OCH₃): A significant peak at m/z = 148.
-
Loss of the acetyl group (-COCH₃): A peak at m/z = 136, with a prominent fragment at m/z = 43 corresponding to the [CH₃CO]⁺ cation.
-
Decarbonylation or other ring fragmentations: Common patterns for pyridine derivatives.
Synthesis and Purification Workflow
The most direct and industrially scalable method for preparing this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-acetylnicotinic acid. This acid-catalyzed reaction uses an excess of the alcohol (methanol) to drive the equilibrium towards the ester product.[9][10][11]
Experimental Protocol: Fischer Esterification
Rationale: This protocol utilizes concentrated sulfuric acid as the catalyst to protonate the carboxylic acid's carbonyl oxygen, thereby increasing its electrophilicity for nucleophilic attack by methanol.[9][11] Using methanol as the solvent ensures a large excess is present, maximizing product yield according to Le Châtelier's principle. The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid.
Materials:
-
5-acetylnicotinic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-acetylnicotinic acid (1.0 eq). Suspend the acid in anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Catalyst Addition: Place the flask in an ice bath to cool. Slowly and cautiously, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 65-70 °C). Maintain reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After completion, allow the mixture to cool to room temperature. Carefully neutralize the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x). This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid or oil can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity, Stability, and Handling
The chemical reactivity of this compound is governed by its three primary functional domains: the pyridine ring, the ester, and the ketone.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution unless under harsh conditions. It is, however, susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the 2- or 4-positions.
-
Ester Group: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions. It can also undergo transesterification with other alcohols or be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Ketone Group: The acetyl group's carbonyl is electrophilic and can undergo nucleophilic addition reactions (e.g., Grignard reactions, reduction to a secondary alcohol with NaBH₄). The α-protons on the methyl group are weakly acidic and can be removed by a suitable base to form an enolate, enabling aldol-type condensation reactions.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent hydrolysis or degradation.
Relevance in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. Its value lies in its utility as a versatile heterocyclic building block.
Rationale for Application: Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and signaling.[6] The introduction of an acetyl group provides an additional point for chemical modification, allowing for the exploration of new chemical space. Structurally related compounds have demonstrated a range of biological activities, suggesting potential avenues for derivatives of this compound.
-
Antibacterial Agents: Novel derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including resistant strains like MRSA.
-
Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors used in oncology and immunology. The acetyl and ester groups can be modified to interact with specific binding pockets within an enzyme's active site.
-
Antinociceptive Activity: Simple methyl nicotinate has demonstrated both peripheral and central antinociceptive (pain-relieving) properties in preclinical models.[12]
The diagram below illustrates a conceptual pathway where this compound could serve as a starting scaffold for developing a hypothetical kinase inhibitor. The ketone could be functionalized to introduce a hydrogen-bond donor/acceptor, while the ester could be converted to an amide to interact with another part of the ATP-binding pocket.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for synthetic and medicinal chemistry. Its straightforward synthesis via Fischer esterification makes it an accessible starting material. The presence of multiple, orthogonally reactive functional groups—the pyridine ring, ketone, and ester—provides chemists with numerous handles for diversification, enabling the creation of novel compound libraries for screening in drug discovery programs. While further experimental characterization of its physical and biological properties is warranted, its structural attributes firmly establish it as a compound of interest for researchers aiming to develop next-generation therapeutics.
References
- 1. chemcd.com [chemcd.com]
- 2. 5-Acetylnicotinic acid methyl ester | 38940-61-3 [chemicalbook.com]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. 38940-61-3 | this compound - AiFChem [aifchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. hmdb.ca [hmdb.ca]
An In-depth Technical Guide to Methyl 5-acetylnicotinate (CAS 38940-61-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of Methyl 5-acetylnicotinate (CAS 38940-61-3), a pyridine derivative with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a detailed understanding of this compound's physicochemical properties, synthesis, spectral characteristics, and safety considerations. This document is structured to serve as a practical resource, blending established scientific principles with actionable experimental insights to facilitate its application in research and development.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of both a methyl ester and a ketone functional group on the pyridine ring makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 38940-61-3 | - |
| Molecular Formula | C₉H₉NO₃ | - |
| Molecular Weight | 179.17 g/mol | - |
| IUPAC Name | methyl 5-acetylpyridine-3-carboxylate | - |
| Synonyms | This compound, 5-Acetyl-3-pyridinecarboxylic acid methyl ester | - |
| Physical State | Pale yellow crystalline solid | |
| Melting Point | 105-108 °C | |
| Boiling Point | Not explicitly stated | [1] |
| Solubility | Limited water solubility; good solubility in methanol and ethyl acetate. |
Section 2: Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 5-acetylnicotinic acid. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.
Experimental Protocol: Synthesis via Esterification of 5-Acetylnicotinic Acid
This protocol is based on established esterification procedures for nicotinic acid derivatives.[2]
Objective: To synthesize this compound from 5-acetylnicotinic acid.
Materials:
-
5-Acetylnicotinic acid
-
Methanol (absolute)
-
Thionyl chloride (or concentrated Sulfuric Acid)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (1000 mL, four-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 1000 mL four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-acetylnicotinic acid (0.73 mol) and 500 mL of methanol.
-
Acid Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (1.5 mol) dropwise to the stirred suspension while maintaining the temperature between 20-25 °C.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Solvent Removal: After cooling, evaporate the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: To the residue, add 200 mL of ice water. Carefully neutralize the solution to a pH of 7-10 with a saturated sodium carbonate solution. Extract the aqueous mixture with ethyl acetate.
-
Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a white solid.[3]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Section 3: Spectral Data and Characterization
Characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are expected spectral data based on the analysis of related nicotinic acid derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a singlet for the methyl protons of the ester group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl and ester groups, as well as for the carbons of the pyridine ring and the methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups:
-
C=O stretch (ester): around 1728 cm⁻¹[3]
-
C=O stretch (ketone): around 1680-1700 cm⁻¹
-
C-O stretch (ester): in the range of 1120-1292 cm⁻¹[3]
-
C=N and C=C stretch (aromatic): around 1429-1587 cm⁻¹[3]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 179.17.
Section 4: Safety, Handling, and Toxicology
Proper handling of this compound is essential in a laboratory setting.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves and safety goggles.
-
Eye Contact: May cause eye irritation. In case of contact, immediately rinse with water.
-
Inhalation: If inhaled, move to fresh air. Provide oxygen if breathing is difficult.
-
Storage: Store in an airtight container in a cool, dry place (below 20°C), protected from light. Keep away from heat and incompatible substances like strong acids.
Section 5: Applications in Drug Development and Medicinal Chemistry
Nicotinic acid and its derivatives are well-established pharmacophores in drug discovery. The structural motifs present in this compound make it a valuable intermediate for the synthesis of novel therapeutic agents.
-
Kinase Inhibitors: The quinoline core, structurally related to the pyridine ring of this compound, is a key feature in many kinase inhibitors. This compound can serve as a starting material for the development of inhibitors targeting protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.
-
Neuropharmacology: Derivatives of related structures have been investigated for their potential to modulate adenosine receptors, suggesting possible applications in treating anxiety and other neurological disorders. The methyl ester provides a metabolically labile site that can be hydrolyzed in vivo to the active carboxylic acid form.
-
Antimicrobial Agents: The thiazolopyridine scaffold, which can be synthesized from pyridine precursors, has shown promising antimicrobial activity.[4]
Diagram 2: Potential Drug Development Pathways
Caption: Potential applications of this compound in drug development.
Section 6: Conclusion
This compound is a chemical compound with significant potential for researchers in the field of drug development. Its versatile structure allows for the synthesis of a variety of derivatives with potential therapeutic applications. This guide has provided a foundational understanding of its properties, synthesis, and potential uses, intended to support and inspire further research and innovation in medicinal chemistry.
References
An In-Depth Technical Guide on the Molecular Structure and Conformation of Methyl 5-acetylnicotinate
Abstract
Methyl 5-acetylnicotinate is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. In the absence of a definitive experimental crystal structure, this paper leverages theoretical and computational chemistry principles, supported by spectroscopic data from analogous compounds, to elucidate its structural characteristics. We present a detailed examination of the rotational barriers of its key functional groups, a plausible synthetic route, and the expected spectroscopic signatures that are crucial for its empirical characterization.
Introduction: The Significance of Molecular Conformation in Drug Development
The three-dimensional shape of a molecule, its conformation, is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of a molecule is not merely an academic exercise; it is a critical step in designing effective and selective therapeutic agents. The specific arrangement of atoms and functional groups dictates how a molecule will interact with its biological target, such as a protein receptor or an enzyme's active site.
This compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting case study. Its pyridine core is a common scaffold in many pharmaceuticals. The presence of both an acetyl and a methyl ester group introduces rotational flexibility, creating a landscape of possible conformations. The relative orientation of these groups can influence the molecule's polarity, solubility, and ability to form specific hydrogen bonds or other non-covalent interactions, all of which are determinants of its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a foundational understanding of these structural nuances for researchers working with this or structurally related compounds.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C9H9NO3.[1] It consists of a pyridine ring substituted at the 3-position with a methyl carboxylate group and at the 5-position with an acetyl group.
| Property | Value | Source |
| Molecular Formula | C9H9NO3 | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 38940-61-3 | [1][2] |
The core of the molecule is the aromatic pyridine ring. The nitrogen atom in the ring makes it a weak base and influences the electronic distribution of the entire system. The substituents, an acetyl group (-COCH3) and a methyl ester group (-COOCH3), are both electron-withdrawing groups, which can impact the reactivity of the pyridine ring.[3][4]
Conformational Analysis: A Computational Perspective
The overall shape of this compound is determined by the rotation around the single bonds connecting the acetyl and methyl ester groups to the pyridine ring. These rotations are not entirely free; they are governed by rotational energy barriers arising from steric hindrance and electronic effects.[3][5]
The key dihedral angles that define the conformation are:
-
τ1 (C4-C5-C8-O3): Describes the rotation of the methyl ester group.
-
τ2 (C1-C2-C6-C7): Describes the rotation of the acetyl group.
A planar conformation, where both carbonyl groups lie in the plane of the pyridine ring, would maximize pi-system conjugation. However, steric clashes between the carbonyl oxygens and the adjacent hydrogens on the ring can destabilize this arrangement. Theoretical studies on similar aromatic ketones and esters show that the lowest energy conformations often involve a slight twist from full planarity to alleviate this strain.[3][4]
Electron-withdrawing groups, such as the ones present in this molecule, tend to have higher rotational barriers compared to electron-donating groups.[3][4] This is due to more significant electronic interactions between the substituent and the aromatic ring. The barrier to rotation for an acetyl group on a phenyl ring can be around 5-6 kcal/mol.[5]
Predicted Stable Conformers
Based on general principles of conformational analysis, two primary planar or near-planar conformers are expected to be the most stable:
-
s-trans/s-trans: Both carbonyl groups are oriented away from the C-H bonds on the pyridine ring. This arrangement minimizes steric repulsion.
-
s-cis/s-trans (or s-trans/s-cis): One carbonyl group is oriented towards the ring's C-H bond, while the other is oriented away.
Computational modeling, such as Density Functional Theory (DFT), is the most reliable method to determine the relative energies of these conformers and the transition states that separate them.[6][7]
Protocol: Computational Conformational Analysis
This protocol outlines a general workflow for performing a conformational analysis using computational chemistry software (e.g., Gaussian, Spartan).
Methodology:
-
Structure Building: Construct the 3D structure of this compound using a molecular editor.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the dihedral angles τ1 and τ2 (e.g., in 15° increments). At each step, the rest of the molecule's geometry is allowed to relax. This helps in identifying all possible low-energy conformers.
-
Optimization: The structures corresponding to the energy minima (stable conformers) and maxima (transition states) on the PES are then fully optimized using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Analysis: A frequency calculation is performed on each optimized structure. Real frequencies for all vibrational modes confirm a structure as a true minimum, while a single imaginary frequency indicates a transition state. These calculations also provide the Gibbs free energies, allowing for the determination of the relative populations of conformers at a given temperature.
Synthesis and Characterization
A plausible and efficient method for the synthesis of this compound is the Fischer esterification of 5-acetylnicotinic acid.
Proposed Synthetic Protocol
This protocol is based on established methods for the esterification of nicotinic acid derivatives.[8]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-acetylnicotinic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid slowly while cooling the flask in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified using column chromatography.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized this compound.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns will be characteristic of the 3,5-disubstitution pattern.
-
Methyl Ester Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.[9]
-
Acetyl Protons (-COCH₃): A singlet around δ 2.5-2.7 ppm.[9]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbons: Two signals in the downfield region (δ 165-200 ppm), one for the ester carbonyl and one for the ketone carbonyl.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).
-
Methyl Carbons: Two signals in the upfield region, one for the ester methyl and one for the acetyl methyl.
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl functional groups.[10][11]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[11]
-
C=O Stretch (Ketone): Another strong, sharp absorption band around 1680-1700 cm⁻¹.[12] The conjugation with the aromatic ring lowers its frequency compared to a simple aliphatic ketone.
-
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.[10]
-
Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[13]
| Predicted Spectroscopic Data | |
| ¹H NMR (ppm) | Pyridine-H: ~8.0-9.2 (m, 3H); Ester-CH₃: ~3.9 (s, 3H); Acetyl-CH₃: ~2.6 (s, 3H) |
| IR (cm⁻¹) | C=O (Ester): ~1730; C=O (Ketone): ~1690; C-O: ~1250; Aromatic C=C/C=N: ~1600-1400 |
Conclusion
This guide has provided a detailed technical overview of the molecular structure and conformational properties of this compound. While a definitive solid-state structure from X-ray crystallography is not currently available in the public domain, a robust understanding of its conformational landscape can be achieved through computational modeling. The rotational barriers of the acetyl and methyl ester substituents are the primary determinants of the molecule's overall shape, with near-planar conformers being the most probable low-energy states. The provided protocols for computational analysis and chemical synthesis, along with predicted spectroscopic data, offer a comprehensive framework for researchers and drug development professionals. A thorough characterization using these methods is crucial for any future studies aiming to explore the biological activity and therapeutic potential of this compound.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 38940-61-3 | this compound - AiFChem [aifchem.com]
- 3. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The LAM of the Rings: Large Amplitude Motions in Aromatic Molecules Studied by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-acetylnicotinate: A Roadmap for Preclinical Investigation
Abstract
Methyl 5-acetylnicotinate is a pyridine derivative currently positioned in the scientific literature primarily as a chemical intermediate for organic synthesis.[1][2] Despite its structural relationship to pharmacologically significant scaffolds, including nicotinic acid (Niacin), its intrinsic biological activities remain largely unexplored. This technical guide serves as a roadmap for researchers and drug development professionals by postulating potential therapeutic applications for this compound based on established structure-activity relationships of its core moieties. We synthesize evidence from analogous compounds to propose three primary avenues for investigation: 1) lipid-modifying effects through agonism of the G-protein coupled receptor GPR109A, 2) broad-spectrum antimicrobial activity characteristic of the pyridine nucleus, and 3) targeted enzyme inhibition. For each postulated activity, this guide provides the underlying mechanistic rationale, a logical experimental workflow, and detailed, self-validating protocols to facilitate empirical validation. Our objective is to bridge the existing knowledge gap and catalyze the transition of this compound from a synthetic building block to a candidate for preclinical evaluation.
Part 1: Introduction to this compound
Chemical Structure and Properties
This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methyl ester at the 3-position and an acetyl group at the 5-position of the pyridine ring. These functional groups are critical in defining its potential interactions with biological targets. The pyridine ring itself is a "privileged" scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents and its ability to improve water solubility.[3][4]
| Property | Value | Reference |
| IUPAC Name | methyl 5-acetylpyridine-3-carboxylate | |
| CAS Number | 38940-61-3 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Canonical SMILES | CC(=O)C1=CC(=CN=C1)C(=O)OC | [1] |
Current Status: A Key Building Block in Drug Discovery
Currently, this compound and its close analogs are primarily utilized as versatile building blocks in the synthesis of more complex molecules.[2][5] The strategic placement of the acetyl and methyl ester groups provides reactive handles for constructing larger, often chiral, compounds for drug discovery programs.[5][6] Its role as a synthetic intermediate underscores its chemical stability and accessibility, which are advantageous traits for a potential drug candidate.
Rationale for Investigation
The exploration of a molecule's inherent bioactivity is a logical extension of its use in synthesis. The structure of this compound contains two key pharmacophores: the nicotinic acid methyl ester core and the acetylated pyridine ring. Nicotinic acid and its esters are well-documented lipid-modifying agents, while the pyridine nucleus is a cornerstone of many antimicrobial and enzyme-inhibiting drugs.[4][7][8] This dual-pharmacophore nature provides a strong rationale for investigating its potential as a therapeutic agent in its own right.
Part 2: Postulated Biological Activity I: Lipid-Modifying Effects via GPR109A Agonism
Mechanistic Hypothesis: The Nicotinic Acid Precedent
The most direct hypothesis for the bioactivity of this compound stems from its structural identity as a nicotinic acid ester. Pharmacological doses of nicotinic acid have been used since 1955 as a lipid-lowering agent.[7] It produces a unique and beneficial range of effects on blood lipids, including reducing total cholesterol, low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) cholesterol.[7][9][10] Esters of nicotinic acid are known to share these pharmacological properties.[11]
The Target: G-protein Coupled Receptor 109A (GPR109A)
The mechanism for nicotinic acid's lipid-modifying effects was elucidated with the discovery of its receptor, GPR109A (also known as HM74A).[10] This G-protein coupled receptor is expressed primarily in adipocytes and immune cells.
Causality of Action: Upon binding of a ligand like nicotinic acid, GPR109A couples to a Gαi subunit. This inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In adipocytes, reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase. The ultimate effect is a decrease in the mobilization of free fatty acids from adipose tissue to the liver, reducing the substrate available for triglyceride and VLDL synthesis.[7][9]
Signaling Pathway Diagram
Caption: Postulated GPR109A signaling pathway initiated by this compound.
Proposed Experimental Validation Workflow
To validate the hypothesis that this compound acts as a GPR109A agonist, a two-stage in vitro approach is proposed: first confirming physical binding to the receptor, then demonstrating a functional consequence of that binding.
Caption: Experimental workflow for validating GPR109A agonism.
Objective: To determine if this compound directly binds to the GPR109A receptor and to quantify its binding affinity (Kᵢ).
Methodology: Competitive Radioligand Binding Assay. This is a robust method where the test compound competes with a known radioactive ligand for binding to the receptor.
Step-by-Step Protocol:
-
Materials:
-
Cell membranes prepared from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Nicotinic Acid.
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Positive Control: Unlabeled Nicotinic Acid.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
To each well of the microplate, add: 25 µL of assay buffer (for total binding) or non-specific binding agent (e.g., high concentration of unlabeled nicotinic acid), 25 µL of radioligand at a fixed concentration (near its Kₔ), and 25 µL of either vehicle (DMSO), positive control, or test compound at various concentrations.
-
Initiate the reaction by adding 100 µL of the GPR109A membrane preparation.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. This provides a standardized measure of affinity.
-
Objective: To determine if the binding of this compound to GPR109A results in a functional downstream response (i.e., inhibition of cAMP production).
Methodology: HTRF (Homogeneous Time-Resolved Fluorescence) or similar immunoassay.
Step-by-Step Protocol:
-
Materials:
-
GPR109A-expressing cells (e.g., CHO-K1).
-
Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.
-
Test Compound: this compound.
-
Positive Control: Nicotinic Acid.
-
cAMP detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor for 30 minutes. Causality: This prevents the degradation of cAMP, amplifying the signal for easier detection.
-
Add varying concentrations of the test compound or positive control to the cells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin for 30 minutes. Causality: This creates a measurable level of cAMP that can then be inhibited by the GPR109A agonist.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., HTRF ratio), which is inversely proportional to the cAMP concentration.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response), which quantifies the compound's potency as a functional agonist.
-
Part 3: Postulated Biological Activity II: Antimicrobial Potential
Mechanistic Hypothesis: The Privileged Pyridine Scaffold
The pyridine ring is a fundamental scaffold found in a vast number of compounds with demonstrated antimicrobial activity.[3][4][12] Its presence confers specific physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for interacting with microbial targets. Numerous studies have shown that even simple pyridine derivatives can exhibit good antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[12][13]
Potential Mechanisms of Action
While the exact mechanism would need to be elucidated, pyridine derivatives typically exert their antimicrobial effects through one or more of the following:
-
Disruption of Membrane Integrity: The lipophilic nature of the ring combined with the polar nitrogen atom can allow insertion into and disruption of the bacterial cell membrane.
-
Enzyme Inhibition: The pyridine nitrogen can coordinate with metal ions in the active sites of essential microbial enzymes, leading to their inhibition.
-
Interference with DNA/Protein Synthesis: Some derivatives can intercalate into DNA or bind to ribosomes, halting essential cellular processes.
Proposed Experimental Validation Workflow
A standard primary screening workflow is used to determine if the compound has any intrinsic antimicrobial activity and to quantify its potency.
Caption: Workflow for primary antimicrobial activity screening.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.
Methodology: Broth Microdilution Method, following CLSI (Clinical and Laboratory Standards Institute) guidelines.
Step-by-Step Protocol:
-
Materials:
-
Test Compound: this compound stock solution in DMSO.
-
Microbial Strains: e.g., S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well microplates.
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Media with DMSO (vehicle control).
-
Sterility Control: Media only.
-
-
Procedure:
-
Prepare a two-fold serial dilution of this compound across the wells of the 96-well plate using the appropriate growth medium. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Prepare a standardized inoculum of each microorganism adjusted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to all wells except the sterility control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. Causality: This incubation period allows for sufficient microbial growth in the absence of an effective inhibitor.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. A growth indicator dye like resazurin can also be used for a colorimetric readout.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The results are considered valid if: the sterility control shows no growth, the negative (vehicle) control shows growth, and the positive control antibiotic shows an MIC within the expected range for the quality control strain.
-
Part 4: Postulated Biological Activity III: Enzyme Inhibition
Rationale: A Common Modality for Pyridine Scaffolds
The pyridine ring and associated functional groups, like the acetyl moiety, are common features in a wide range of enzyme inhibitors.[14][15] The acetyl group can act as a hydrogen bond acceptor, while the pyridine ring can engage in π-stacking or hydrophobic interactions within an enzyme's active site or an allosteric site.[15] This structural versatility allows pyridine derivatives to be tailored as inhibitors for diverse enzyme classes.
Potential Targets of Interest
Given its structure, this compound could plausibly inhibit several classes of enzymes. A screening approach is warranted.
-
Cyclooxygenase (COX) Enzymes: Some Michael adducts, which are used as building blocks like our target molecule, have shown dual inhibitory activity against COX and lipoxygenase (LOX) enzymes, making them potential analgesics.[16]
-
Kinases: The pyridine scaffold is a cornerstone of many kinase inhibitors used in oncology.[17] The ATP-binding site of many kinases can accommodate this ring system.
-
Monoamine Oxidase (MAO): Heterocyclic compounds are frequently screened for MAO inhibitory activity for potential applications in neurodegenerative diseases and depression.[18]
Proposed Experimental Validation Workflow
A general screening workflow can be adapted to test for inhibitory activity against any enzyme of interest that has a suitable assay. Here, we use COX-2 as a representative example.
Caption: General workflow for enzyme inhibition screening.
Objective: To determine if this compound can inhibit the activity of a target enzyme and to quantify its inhibitory potency (IC₅₀).
Methodology: Fluorometric or Colorimetric Activity Assay.
Step-by-Step Protocol:
-
Materials:
-
Target Enzyme: Recombinant human COX-2.
-
Substrate: Arachidonic Acid.
-
Detection Reagent: e.g., ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which is converted to the highly fluorescent resorufin.
-
Test Compound: this compound.
-
Positive Control: Known COX-2 inhibitor (e.g., Celecoxib).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
96-well black microplates (for fluorescence).
-
-
Procedure:
-
To the wells of the microplate, add the assay buffer, the detection reagent, and either the test compound (at serial dilutions), positive control, or vehicle (DMSO).
-
Add the COX-2 enzyme to all wells and incubate for 10 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting many types of inhibition.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Immediately begin measuring the fluorescence intensity every minute for 15-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates by setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent activity against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Part 5: Summary and Future Directions
Tabular Summary of Postulated Activities
| Postulated Activity | Biological Target(s) | Key Validating Assay | Primary Endpoint |
| Lipid-Modification | GPR109A | Functional cAMP Assay | EC₅₀ |
| Antimicrobial | Bacterial/Fungal Cells | Broth Microdilution | MIC |
| Enzyme Inhibition | COX-2, Kinases, MAO, etc. | In Vitro Activity Assay | IC₅₀ |
Concluding Remarks
This compound stands at an interesting crossroads between synthetic chemistry and pharmacology. While its utility as a molecular building block is established, its intrinsic biological potential is completely uncharacterized. The structural analyses and proposed experimental frameworks presented in this guide are based on robust, well-established principles of medicinal chemistry and pharmacology. By postulating activities as a GPR109A agonist, an antimicrobial agent, and an enzyme inhibitor, we have created a clear, actionable roadmap for its preclinical investigation. The successful validation of any of these hypotheses would elevate this compound from a simple intermediate to a valuable lead compound for drug development, warranting further studies into its mechanism of action, selectivity, and in vivo efficacy.
Part 6: References
-
Ali, A., Kumar, A., Kumar, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: --INVALID-LINK--
-
Linari, G. (1972). Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate. Arzneimittelforschung. Available at: --INVALID-LINK--
-
Furdui, B., Dinica, R.M., & Spinu, A. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Research. Available at: --INVALID-LINK--
-
Rateb, A. A., & Zohdi, H. F. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Chemical Papers. Available at: --INVALID-LINK--
-
Dutta, U., & Deka, D. C. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. Available at: --INVALID-LINK--
-
Furdui, B., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. Available at: --INVALID-LINK--
-
AiFChem. (n.d.). This compound. AiFChem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Al-Snafi, A. E. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Health and Medical Sciences. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis. ChemicalBook. Retrieved January 4, 2026, from --INVALID-LINK--
-
Al-Snafi, A. E. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar. Available at: --INVALID-LINK--
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: --INVALID-LINK--
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. Available at: --INVALID-LINK--
-
UCHEM. (n.d.). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Retrieved January 4, 2026, from --INVALID-LINK--
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Available at: --INVALID-LINK--
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: --INVALID-LINK--
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
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An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 5-acetylnicotinate
Abstract
This technical guide provides a comprehensive analysis of Methyl 5-acetylnicotinate, a key heterocyclic compound with significant applications in pharmaceutical and materials science. This document moves beyond a simple data repository to offer an in-depth exploration of the spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the principles behind each method and providing a detailed interpretation of the spectral data, this guide serves as an essential resource for researchers, scientists, and professionals in drug development. Our approach is grounded in scientific integrity, offering field-proven insights and self-validating protocols to ensure technical accuracy and trustworthiness.
Introduction: The Significance of this compound
This compound, a derivative of nicotinic acid (Vitamin B3), is a versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a methyl ester and an acetyl group, makes it a valuable precursor for a wide range of biologically active molecules and functional materials. The precise characterization of this compound is paramount to ensure its purity, confirm its structure, and predict its reactivity in subsequent chemical transformations. Spectroscopic methods provide the necessary tools for this detailed molecular portrait.
This guide will dissect the spectroscopic signature of this compound, offering a detailed workflow for its analysis and interpretation. We will explore how the interplay of different spectroscopic techniques provides a holistic understanding of its structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to determine the number of unique proton and carbon environments, their chemical shifts, and their coupling patterns.
Methodology:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, thus not obscuring the signals from the analyte. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
-
Data Acquisition: The ¹H NMR spectrum is acquired first, followed by the ¹³C NMR spectrum. For the ¹³C spectrum, proton decoupling is typically employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.
Diagrammatic Workflow of NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl and ester groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | H-2 (Pyridine) |
| ~8.8 | Singlet | 1H | H-6 (Pyridine) |
| ~8.4 | Singlet | 1H | H-4 (Pyridine) |
| ~4.0 | Singlet | 3H | -OCH₃ (Ester) |
| ~2.7 | Singlet | 3H | -COCH₃ (Acetyl) |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Interpretation:
-
Aromatic Protons (H-2, H-4, H-6): The three protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals in the downfield region (typically δ 7-9 ppm). Their deshielding is due to the electron-withdrawing nature of the nitrogen atom and the carbonyl groups. The lack of adjacent protons results in singlet multiplicities for these signals.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are expected to appear as a singlet around δ 4.0 ppm. The adjacent oxygen atom causes a downfield shift.
-
Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl group are also expected to be a singlet, appearing further upfield around δ 2.7 ppm, influenced by the adjacent carbonyl group.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~196 | C=O (Acetyl) |
| ~165 | C=O (Ester) |
| ~155 | C-6 (Pyridine) |
| ~152 | C-2 (Pyridine) |
| ~138 | C-5 (Pyridine) |
| ~130 | C-3 (Pyridine) |
| ~125 | C-4 (Pyridine) |
| ~53 | -OCH₃ (Ester) |
| ~27 | -COCH₃ (Acetyl) |
Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons of the acetyl and ester groups are the most deshielded, appearing at the lowest field (highest ppm values). The ketone carbonyl is typically found at a lower field than the ester carbonyl.
-
Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region (δ 120-160 ppm), with their exact positions influenced by the nitrogen atom and the substituents.
-
Methyl Carbons: The methyl carbons of the ester and acetyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. This technique requires minimal sample preparation and is non-destructive.
IR Spectral Analysis
The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic (Methyl) |
| ~1730 | Strong | C=O Stretch | Ester |
| ~1690 | Strong | C=O Stretch | Ketone |
| ~1600-1450 | Medium-Weak | C=C and C=N Stretch | Aromatic Ring |
| ~1300-1100 | Strong | C-O Stretch | Ester |
Interpretation:
-
C=O Stretching: The most prominent features in the IR spectrum will be the strong absorption bands for the two carbonyl groups. The ester carbonyl stretch is typically observed at a higher frequency (~1730 cm⁻¹) than the ketone carbonyl stretch (~1690 cm⁻¹). The presence of two distinct, strong peaks in this region is a key diagnostic feature.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
Objective: To obtain a mass spectrum of this compound to determine its molecular weight and identify key fragmentation pathways.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Mass Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and several fragment ion peaks.
Molecular Weight: C₉H₉NO₃ = 179.17 g/mol
Expected Key Fragments:
-
Molecular Ion (M⁺•): A peak at m/z = 179, corresponding to the intact molecule with one electron removed.
-
[M - 15]⁺: A peak at m/z = 164, resulting from the loss of a methyl radical (•CH₃) from the acetyl group.
-
[M - 31]⁺: A peak at m/z = 148, corresponding to the loss of a methoxy radical (•OCH₃) from the ester group.
-
[M - 43]⁺: A peak at m/z = 136, resulting from the loss of an acetyl radical (•COCH₃).
-
[M - 59]⁺: A peak at m/z = 120, corresponding to the loss of a carbomethoxy radical (•COOCH₃).
-
m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺).
Diagrammatic Fragmentation Pathway:
A Comprehensive Technical Guide to the Solubility Profile of Methyl 5-Acetylnicotinate
This guide provides an in-depth exploration of the solubility characteristics of methyl 5-acetylnicotinate, a pivotal building block in contemporary pharmaceutical and agrochemical research. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed methodologies for its empirical determination, and insights into its practical applications.
Introduction: The Significance of this compound and Its Solubility
This compound (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a substituted pyridine derivative whose utility in organic synthesis is well-established.[1][2] Its molecular architecture, featuring a pyridine ring, an acetyl group, and a methyl ester, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its interaction with various solvents.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that influences every stage of the drug development lifecycle.[3] From reaction kinetics in synthesis to bioavailability in formulation, a thorough understanding of a compound's solubility is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Development: Designing effective drug delivery systems.[3]
-
Pharmacokinetics: Predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Analytical Chemistry: Developing robust analytical methods for quantification.[4]
This guide will provide the theoretical and practical framework necessary to comprehensively assess the solubility profile of this compound.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5][6] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molar Mass | 179.17 g/mol | [1][2] |
| Appearance | Pale yellow crystalline solid (inferred from similar compounds) | |
| Polarity | Moderately Polar | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms, one nitrogen atom) | Inferred from structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
The presence of the ester and acetyl carbonyl groups, along with the nitrogen atom in the pyridine ring, makes this compound a polar molecule capable of acting as a hydrogen bond acceptor. The absence of acidic protons means it cannot act as a hydrogen bond donor.
Solvent Selection and Expected Solubility
Based on its structure, the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the lack of hydrogen bond donation from this compound may limit its solubility in water, it is expected to have good solubility in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone): These solvents possess dipoles that can interact with the polar regions of this compound. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.[6]
The following diagram illustrates the key intermolecular forces at play when determining the solubility of this compound.
Caption: Intermolecular forces governing solubility.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[5]
Experimental Workflow
The following diagram outlines the workflow for determining the equilibrium solubility of this compound.
Caption: Equilibrium solubility determination workflow.
Detailed Protocol: Equilibrium Solubility Determination
Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[3][7]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any suspended solid particles.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method.[4] The concentration of this compound in the saturated solution is then calculated by applying the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for quantifying the concentration of soluble compounds due to its specificity and sensitivity.[3][8]
-
Column: A reversed-phase C18 column is generally suitable for a compound of this polarity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[4] The gradient or isocratic conditions should be optimized to achieve a sharp, well-resolved peak for this compound.
-
Detection: The aromatic nature of the pyridine ring and the carbonyl groups suggest that this compound will have a strong UV absorbance, making UV detection a suitable choice.[8] The detection wavelength should be set at the absorbance maximum (λmax) of the compound.
-
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
Inferred Solubility Profile
While quantitative data from direct experimental measurement is the gold standard, a qualitative solubility profile can be inferred from the compound's structure and its use in synthetic procedures. A related compound, methyl 5-acetylquinoline-3-carboxylate, exhibits limited water solubility but good solubility in methanol and ethyl acetate. Based on this and the theoretical principles discussed, the following qualitative solubility profile for this compound is proposed:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | Can act as a hydrogen bond acceptor but not a donor. |
| Methanol | Polar Protic | Soluble | Can engage in hydrogen bonding and has a lower polarity than water. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Acetonitrile | Polar Aprotic | Soluble | Strong dipole-dipole interactions are possible. |
| Ethyl Acetate | Moderately Polar | Soluble | "Like dissolves like" principle applies. |
| Dichloromethane | Moderately Polar | Soluble | Often used as a reaction solvent for similar compounds. |
| Toluene | Nonpolar | Insoluble | Significant mismatch in polarity. |
| Hexane | Nonpolar | Insoluble | Significant mismatch in polarity.[6] |
Practical Implications in Research and Development
A well-defined solubility profile for this compound is crucial for its effective use:
-
In Synthesis: The choice of a reaction solvent in which the starting materials are soluble but the product may be less soluble can facilitate purification by crystallization.
-
In Formulation: For drug development applications, understanding the aqueous solubility is the first step in determining the need for solubility enhancement techniques such as salt formation, co-solvents, or amorphous solid dispersions.[9]
-
In Safety and Handling: Knowledge of solubility in various solvents is important for cleaning and waste disposal procedures.
Conclusion
References
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Safety, handling, and storage guidelines for Methyl 5-acetylnicotinate
An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 5-acetylnicotinate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 38940-61-3). The protocols and guidelines herein are synthesized from authoritative safety data sheets and chemical safety literature to ensure the highest standards of laboratory safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a pyridine derivative utilized in medicinal chemistry and pharmaceutical research as a building block for more complex molecules.[1] A thorough understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source(s) |
| CAS Number | 38940-61-3 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1][3] |
| Molecular Weight | 179.17 g/mol | [1][3] |
| Synonyms | 5-Acetyl-3-pyridinecarboxylic acid methyl ester, Methyl 5-acetylpyridine-3-carboxylate | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 46.0 to 50.0 °C | [5] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
This compound is classified as a hazardous substance. The primary risks involve irritation to the skin, eyes, and respiratory system.[1][6] A systematic risk assessment is mandatory before any handling of this compound.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][6][7]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][6][7]
The causality behind these classifications lies in the chemical's reactivity with biological tissues. As with many organic esters and ketones, it can disrupt cell membranes and proteins upon contact, leading to an inflammatory response manifesting as irritation. The powdered form also presents an inhalation hazard, allowing the irritant to directly affect the sensitive tissues of the respiratory tract.
Risk Assessment Workflow
A dynamic risk assessment should precede any experimental work. This is not a one-time checklist but a continuous process of evaluation.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is essential. The goal is to create a self-validating system where potential exposure is minimized at every step.[8]
Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9][10] Ensure the sash is kept at the lowest practical height.
-
Safety Stations: A calibrated eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[9][11]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards of the chemical.[12] It acts as the last line of defense and must be used correctly.
| PPE Item | Specification | Rationale and Standard |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation (H315). Gloves must be inspected before use and replaced regularly or immediately if contaminated.[13] |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against dust particles and accidental splashes, preventing serious eye irritation (H319).[9][12] |
| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing.[12][13] |
| Respiratory Protection | NIOSH-approved respirator (if fume hood is unavailable or for large spills). | Required to prevent respiratory tract irritation (H335) in situations with potential for aerosolization outside of a fume hood.[14][15] |
PPE Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to long-term safety and maintaining the integrity of the compound.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Dispensing: Handle the container with care to avoid generating dust. Use a spatula to transfer the powder. Do not "tap" or shake the container unnecessarily.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly. Ensure the process is contained within the fume hood.
-
Post-Handling: Tightly seal the main container immediately after use. Decontaminate the spatula and work surface. Dispose of contaminated materials (weigh boat, wipes) in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][11] Do not eat, drink, or smoke in the laboratory area.[9]
Storage Requirements
Improper storage can lead to degradation of the compound and create unforeseen hazards.
-
Conditions: Store in a cool, dry, and well-ventilated area.[10] A recommended storage temperature for the powder is -20°C for long-term stability.[9]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[14]
-
Incompatibilities: Store away from strong oxidizing agents.[14]
-
Location: Do not store with incompatible chemicals. Ensure the storage location is secure and accessible only to authorized personnel.
Section 5: Emergency Procedures
Preparedness is key to effectively managing an emergency situation. All personnel must be familiar with these procedures.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][16]
-
Skin Contact: Remove all contaminated clothing immediately.[16] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][14] Seek medical advice if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][17] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention from an ophthalmologist.[18]
-
Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[19]
Accidental Release Measures (Spill Protocol)
A calm and methodical response to a spill is crucial to prevent further exposure and contamination.
Caption: Step-by-step workflow for responding to an accidental spill of this compound.
Protocol Details:
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation.[20] Use full personal protective equipment as described in Section 3.[9]
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[10][14]
-
Environmental Precautions: Prevent the spilled material from entering drains or water courses.[9][18]
-
Disposal: All contaminated materials and waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[9][14]
Section 6: Toxicological and Ecological Information
-
Toxicological Summary: The primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system upon direct contact.[1][6] There is limited data available on chronic toxicity, carcinogenicity, or reproductive effects.[10][21] Therefore, it should be handled with the assumption that it may have other uninvestigated hazardous properties.
-
Ecological Summary: Data on the environmental impact is limited. The compound is listed as harmful to aquatic life (H402).[18][21] As a precaution, release into the environment must be strictly avoided.[10]
Section 7: Disposal Considerations
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Procedure: Collect waste in properly labeled, sealed containers.
-
Compliance: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[9][14] Do not dispose of it down the drain.
References
- 1. 38940-61-3 | this compound - AiFChem [aifchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound ,38940-61-3 Buyers_Chemical Cloud Database [chemcd.com]
- 4. cn.chemcd.com [cn.chemcd.com]
- 5. Methyl 5-Methylnicotinate | 29681-45-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyl 5-acetylsalicylate | C10H10O4 | CID 85444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. trimaco.com [trimaco.com]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. fishersci.com [fishersci.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. epa.gov [epa.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. abmole.com [abmole.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of Methyl 5-acetylnicotinate: A Detailed Laboratory Protocol for Researchers
This document provides a comprehensive guide for the synthesis of Methyl 5-acetylnicotinate, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the procedural execution but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Its bifunctional nature, possessing both an ester and a ketone moiety, makes it a versatile intermediate for the construction of a wide range of heterocyclic compounds and potential pharmaceutical agents. The pyridine core is a prevalent scaffold in numerous approved drugs, and the ability to introduce diverse functionalities at the 3 and 5 positions is crucial for the exploration of new chemical space in drug discovery programs.
This protocol outlines a robust two-step synthetic sequence commencing with the selective functionalization of a readily available starting material, 3,5-dibromopyridine, to introduce the acetyl and methoxycarbonyl groups.
Synthetic Strategy Overview
The synthesis of this compound is approached through a two-step sequence:
-
Step 1: Synthesis of the Precursor - 5-Acetylnicotinic Acid. This key step involves the selective introduction of an acetyl group and a carboxylic acid moiety onto the pyridine ring. A plausible and effective strategy involves a halogen-metal exchange followed by acylation and subsequent carbonation.
-
Step 2: Esterification to Yield this compound. The synthesized 5-acetylnicotinic acid is then esterified to the desired methyl ester. Two reliable and commonly employed methods for this transformation are presented: a classic Fischer esterification and a thionyl chloride-mediated esterification.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 5-Acetylnicotinic Acid
This part of the protocol describes a plausible synthetic route to 5-acetylnicotinic acid starting from 3,5-dibromopyridine. This method relies on the differential reactivity of the bromine atoms and the precise control of reaction conditions.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 23.7 g (0.1 mol) | >98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 40 mL (0.1 mol, 2.5 M in hexanes) | Sigma-Aldrich | |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 9.6 mL (0.1 mol) | Anhydrous | Sigma-Aldrich |
| Dry Ice (solid CO₂) | CO₂ | 44.01 | Excess | Local supplier | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 500 mL | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | As needed | Concentrated | VWR |
| Sodium sulfate | Na₂SO₄ | 142.04 | As needed | Anhydrous | VWR |
Experimental Protocol
Safety Precaution: This procedure involves pyrophoric reagents (n-butyllithium) and should be performed under an inert atmosphere (argon or nitrogen) by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves, must be worn.
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried under a stream of inert gas.
-
Initial Reaction: To the cooled flask, add 3,5-dibromopyridine (23.7 g, 0.1 mol) and anhydrous diethyl ether (300 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C. The formation of a precipitate may be observed.
-
Acylation: After stirring for an additional 30 minutes at -78 °C, add N,N-dimethylacetamide (9.6 mL, 0.1 mol) dropwise, again keeping the temperature below -70 °C. Stir the reaction mixture for 2 hours at -78 °C.
-
Carbonation: In a separate container, crush an excess of dry ice. Carefully quench the reaction by pouring the reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimates.
-
Work-up: Add 200 mL of water to the residue. Separate the aqueous layer and wash the organic layer with 50 mL of water. Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The precipitated crude 5-acetylnicotinic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
PART 2: Esterification of 5-Acetylnicotinic Acid
Two effective methods for the esterification of the synthesized 5-acetylnicotinic acid are provided below. The choice of method may depend on the scale of the reaction and the available equipment.
Method A: Fischer Esterification
This classic method utilizes an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[1]
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 5-Acetylnicotinic acid | C₈H₇NO₃ | 165.15 | 16.5 g (0.1 mol) | Crude | (From Step 1) |
| Methanol | CH₃OH | 32.04 | 200 mL | Anhydrous | Fisher Scientific |
| Sulfuric acid | H₂SO₄ | 98.08 | 5 mL | Concentrated | VWR |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 300 mL | VWR | |
| Brine | 100 mL | Saturated NaCl |
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-acetylnicotinic acid (16.5 g, 0.1 mol) and methanol (200 mL).
-
Acid Addition: Carefully add concentrated sulfuric acid (5 mL) to the stirred suspension.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (200 mL) and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method B: Thionyl Chloride-Mediated Esterification
This method proceeds via the formation of a more reactive acyl chloride intermediate and often results in higher yields and shorter reaction times.[2]
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 5-Acetylnicotinic acid | C₈H₇NO₃ | 165.15 | 16.5 g (0.1 mol) | Crude | (From Step 1) |
| Thionyl chloride | SOCl₂ | 118.97 | 11 mL (0.15 mol) | >99% | Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | 150 mL | Anhydrous | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous | VWR |
| Triethylamine | (C₂H₅)₃N | 101.19 | As needed | Sigma-Aldrich |
Safety Precaution: Thionyl chloride is a corrosive and lachrymatory reagent. This procedure must be performed in a well-ventilated fume hood.
-
Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-acetylnicotinic acid (16.5 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Add thionyl chloride (11 mL, 0.15 mol) and a catalytic amount of DMF (2-3 drops).
-
Reflux: Heat the mixture to reflux for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Esterification: To the resulting crude acyl chloride, carefully add anhydrous methanol (150 mL) at 0 °C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in Method A.
References
Application Notes & Protocols: The Strategic Application of Methyl 5-acetylnicotinate in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of Methyl 5-acetylnicotinate. We will explore its role as a strategic building block, detailing its synthetic utility and its application in the generation of novel therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
Introduction: Unveiling a High-Potential Scaffold
This compound (CAS No. 20590-33-2) is a disubstituted pyridine derivative that represents a highly valuable, yet underexplored, starting material in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a well-established pharmacophore found in numerous approved drugs.[1] The true synthetic power of this molecule, however, lies in its orthogonal functional groups: a reactive acetyl moiety and a readily modifiable methyl ester. These "handles" allow for selective, stepwise chemical transformations, making it an ideal scaffold for building diverse compound libraries aimed at a wide range of biological targets. The strategic placement of the acetyl and ester groups at the 5- and 3-positions, respectively, offers unique vectors for molecular elaboration in the drug discovery process.[2][3]
| Property | Value | Source |
| IUPAC Name | methyl 5-acetylpyridine-3-carboxylate | ChemSpider |
| CAS Number | 20590-33-2 | [4] |
| Molecular Formula | C₉H₉NO₃ | [4] |
| Molecular Weight | 179.17 g/mol | [4] |
| Predicted LogP | 0.8-1.2 | ACD/Labs, ChemAxon |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
Part 1: The Synthetic Versatility of this compound
The primary value of this compound in a drug discovery campaign is its capacity to serve as a central hub for generating a multitude of derivatives. The ketone and ester functionalities can be manipulated independently to explore the chemical space around the pyridine core.
Caption: Key Synthetic Transformations of this compound.
Protocol 1: Selective Ester Hydrolysis for Amide Library Synthesis
Rationale: Converting the methyl ester to a carboxylic acid is a fundamental first step for creating amide libraries via coupling with diverse amines. This transformation is crucial for exploring structure-activity relationships (SAR) at this position, often modulating target affinity, selectivity, and pharmacokinetic properties. The use of lithium hydroxide (LiOH) at room temperature is a mild and efficient method that minimizes the risk of side reactions with the ketone.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Lithium Hydroxide (LiOH) aqueous solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 10 mL/g).
-
Saponification: Add 1M LiOH solution (1.5 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 1M HCl. A precipitate should form.
-
-
Extraction: Extract the product from the aqueous layer with EtOAc (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 5-acetylnicotinic acid as a solid.
Self-Validation: The resulting carboxylic acid can be readily coupled with a test amine (e.g., benzylamine) using a standard coupling agent like EDC/HOBt to confirm its reactivity for library production.
Protocol 2: Reductive Amination for Novel Vector Generation
Rationale: The acetyl group provides a prime site for introducing nitrogen-containing substituents via reductive amination. This reaction transforms the planar ketone into a chiral center, opening up three-dimensional chemical space and providing a new vector for interaction with biological targets. Sodium triacetoxyborohydride is a mild reducing agent suitable for this transformation, functioning well in the presence of the ester.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., morpholine) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Procedure:
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCM. Add a few drops of glacial acetic acid to catalyze imine/enamine formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes. Be cautious of initial gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).
-
Quenching: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) to obtain the desired aminoethyl derivative.
Protocol 3: Heterocycle Construction via Condensation
Rationale: The acetyl group is an excellent electrophile for condensation reactions to form new heterocyclic rings. This strategy is widely used in medicinal chemistry to create rigid scaffolds that can optimally position substituents for target binding. Reacting the acetyl group with hydrazine, for example, leads to the formation of a pyrazole ring, a common motif in kinase inhibitors.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Ethanol (EtOH)
-
Acetic Acid (catalytic amount)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Condensation: Add the hydrazine reagent (1.1 eq) followed by a catalytic amount of acetic acid.
-
Cyclization: Heat the mixture to reflux and monitor by TLC/LC-MS. The reaction typically completes within 6-24 hours. A precipitate may form upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the mixture in vacuo and purify the residue by column chromatography or recrystallization to yield the pyrazolopyridine derivative.
Part 2: Applications in Targeted Drug Discovery Programs
The derivatives of this compound are ideally suited for developing inhibitors for several important classes of drug targets.
Application Focus: Kinase Inhibitors
The pyridine scaffold is a privileged structure in kinase inhibitor design, frequently forming key hydrogen bonds with the "hinge" region of the ATP-binding pocket.[5][6] this compound provides a direct route to novel pyridine-based inhibitors for targets such as Mer tyrosine kinase (MerTK) or Pim kinases.[5][6]
Caption: Hypothetical workflow for synthesizing a kinase inhibitor.
Conceptual Protocol: Synthesis of a Pyridine-Aminopyrimidine Kinase Scaffold
-
Condensation: React this compound with a substituted aromatic aldehyde under basic conditions (Claisen-Schmidt condensation) to form a chalcone-like intermediate.
-
Cyclization: Treat the resulting chalcone with guanidine hydrochloride in the presence of a base (e.g., NaOEt) to construct a 2-aminopyrimidine ring fused to the pyridine core.
-
Functionalization: The methyl ester on the pyridine ring can then be hydrolyzed (Protocol 1) and coupled with a library of amines to explore SAR and optimize binding to the target kinase.
Application Focus: GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) are the largest family of drug targets.[7] Allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offer greater potential for subtype selectivity and a more "tuned" physiological response.[8][9][10] The decorated pyridine scaffold accessible from this compound is an attractive starting point for novel negative or positive allosteric modulators (NAMs or PAMs).[11]
Design Strategy:
-
The core pyridine can serve as a central scaffold.
-
Derivatization at the former acetyl position (e.g., via reductive amination) can introduce groups that probe allosteric pockets within the transmembrane domains.
-
Modification of the ester to various amides can be used to modulate physicochemical properties and explore interactions with extracellular loops or the lipid bilayer.
Part 3: Physicochemical and Pharmacokinetic Insights
The "magic methyl" effect, where the addition of a simple methyl group can dramatically alter a compound's biological activity and properties, is a well-known concept in medicinal chemistry.[12][13] While this compound itself contains methyl groups, this principle underscores the importance of systematically exploring the impact of small structural changes. Every derivative synthesized from this starting material should be evaluated not just for potency but also for its physicochemical profile.
Modifications derived from the acetyl and ester groups can be used to fine-tune key drug-like properties:
-
Solubility: Introducing polar groups (e.g., alcohols, morpholines) can enhance aqueous solubility.
-
Lipophilicity (LogP): Converting the ester to amides with varying alkyl or aryl substituents provides a powerful way to modulate LogP, which affects cell permeability, plasma protein binding, and metabolism.
-
Metabolic Stability: The pyridine ring itself is relatively stable to metabolism. However, derivatives can be designed to block potential sites of metabolism or introduce "soft spots" for controlled clearance.
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its dual, orthogonal functionalities provide a robust and flexible foundation for the synthesis of diverse and novel small molecules. By applying the protocols and design principles outlined in this guide, research organizations can leverage this building block to accelerate their drug discovery programs, from hit identification through lead optimization, in critical therapeutic areas such as oncology and beyond.
References
- 1. myuchem.com [myuchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [m.chemicalbook.com]
- 5. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Methyl 5-acetylnicotinate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 5-acetylnicotinate. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a step-by-step analytical procedure.
Introduction
This compound (CAS No. 38940-61-3) is a chemical intermediate with growing importance in the synthesis of various pharmaceutical compounds.[1][2] Its structural similarity to nicotinic acid derivatives suggests its potential role in the development of novel therapeutic agents. As with any component intended for pharmaceutical use, a reliable and validated analytical method for its quantification is crucial to ensure product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3][4] This application note presents a specific, accurate, and precise RP-HPLC method for the determination of this compound. The method has been validated according to the ICH Q2(R2) guidelines for analytical procedure validation.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Solubility | Soluble in methanol and ethyl acetate. Limited water solubility is inferred from similar structures. | |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic pyridine ring and acetyl group. The UV spectrum of similar aromatic compounds suggests a λmax in the range of 220-340 nm. | [7] |
HPLC Method Development and Optimization
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. A C18 column was selected due to its versatility and wide use in the separation of moderately polar compounds.
Choice of Stationary Phase
A C18 (octadecylsilyl) stationary phase provides excellent retention for aromatic compounds like this compound through hydrophobic interactions.
Mobile Phase Selection and Optimization
A mixture of acetonitrile (ACN) and water was chosen as the mobile phase due to its low UV cutoff and compatibility with C18 columns.[8] The ratio was optimized to achieve a reasonable retention time, good peak shape, and adequate resolution from any potential impurities. A slightly acidic mobile phase can improve peak symmetry for compounds with basic nitrogen atoms, such as the pyridine ring in this compound. Therefore, 0.1% formic acid was added to the aqueous component.
Detection Wavelength
Based on the UV-active chromophores in the molecule (pyridine ring and acetyl group), a photodiode array (PDA) detector was used to scan for the optimal detection wavelength. The wavelength of maximum absorbance (λmax) was determined to be 264 nm, providing the best sensitivity for the analyte.
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | PDA/UV Detector at 264 nm |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Milli-Q water or equivalent
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
For the analysis of a bulk drug substance, accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the linear range of the method.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[5][6]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[3][4][9]
Procedure: Inject the working standard solution (e.g., 50 µg/mL) six times.
Acceptance Criteria:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Procedure: Inject the blank (mobile phase), a standard solution of this compound, and a sample solution.
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10][11]
Procedure: Inject a series of at least five concentrations of this compound standard solutions over the range of 1-100 µg/mL.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11][12]
Procedure: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10][12]
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution (50 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Procedure: Introduce small variations in the method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | Tailing Factor = 1.1, Theoretical Plates = 8500, RSD (Area) = 0.5%, RSD (RT) = 0.2% | Tailing Factor ≤ 2.0, N ≥ 2000, RSD ≤ 2.0% |
| Specificity | No interference from blank at the retention time of the analyte. | No interference |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability = 0.6%, Intermediate Precision = 0.9% | ≤ 2.0% |
| LOD (µg/mL) | 0.3 | - |
| LOQ (µg/mL) | 1.0 | - |
| Robustness | Passed | System suitability criteria met |
Visualizations
HPLC Method Development Workflow
Caption: Workflow for the development of the HPLC method.
Method Validation Process
Caption: Overview of the HPLC method validation process.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method meets all the requirements for a reliable analytical procedure as per the ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the analysis of this compound.
References
- 1. 38940-61-3 | this compound - AiFChem [aifchem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. cipac.org [cipac.org]
- 8. UV Cutoff [macro.lsu.edu]
- 9. agilent.com [agilent.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocols: Strategic Derivatization of Methyl 5-acetylnicotinate for Enhanced Biological Screening
Abstract: Methyl 5-acetylnicotinate is a versatile heterocyclic scaffold possessing multiple reactive sites amenable to chemical modification. Its core structure, a nicotinic acid ester, is a well-established pharmacophore found in numerous therapeutic agents.[1] This document provides a comprehensive guide for the strategic derivatization of this compound to generate novel compound libraries for biological evaluation. We delve into the chemical rationale behind key transformations targeting the acetyl moiety and the pyridine ring system. Detailed, field-tested protocols for reduction, condensation, and advanced cross-coupling reactions are presented. Furthermore, we outline standardized biological assays for screening these novel derivatives for potential anticancer and anti-inflammatory activities, providing researchers with a validated roadmap from synthesis to preliminary biological characterization.
Introduction: The Rationale for Derivatization
This compound serves as an ideal starting point for medicinal chemistry campaigns. It features three key functional domains for chemical exploration:
-
The Ester Group: Can be hydrolyzed or converted to amides.
-
The Acetyl Group (Ketone): A prime target for reduction, oxidation, and condensation reactions to introduce diverse functionalities.
-
The Pyridine Ring: The aromatic core can be modified, typically via cross-coupling reactions on a pre-functionalized (e.g., halogenated) analogue, to explore structure-activity relationships (SAR) by introducing new aryl or alkyl substituents.
The derivatization of such scaffolds is a cornerstone of drug discovery, aiming to modulate pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), enhance potency, and discover novel biological activities.[2] Derivatives of the parent nicotinic acid scaffold have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] This guide focuses on practical, high-yield derivatization strategies to unlock this potential.
Strategic Derivatization Pathways
The overall strategy involves creating distinct families of compounds by modifying specific functional groups of the parent molecule. This systematic approach allows for a clear evaluation of how different structural changes impact biological activity.
Caption: Overall workflow from starting material to biological evaluation.
Protocols: Acetyl Group Modification
The exocyclic acetyl group is the most accessible site for immediate derivatization. The following protocols transform the ketone into an alcohol or a hydrazone, significantly altering the molecule's polarity, hydrogen bonding capability, and steric profile.
Protocol 1: Reduction of the Acetyl Group to a Secondary Alcohol
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the ester or the aromatic pyridine ring. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of starting material) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, methyl 5-(1-hydroxyethyl)nicotinate.
-
Purify the product by silica gel column chromatography if necessary (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: Condensation with Hydrazine to Form a Hydrazone
Principle: This is a classic condensation reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the acetyl group.[4] The subsequent elimination of a water molecule forms a stable C=N double bond, yielding the corresponding hydrazone. Such derivatives have been investigated for their antimicrobial and anticancer activities.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 15 mL per 1 g of starting material).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure methyl 5-(1-hydrazonoethyl)nicotinate. Further purification is typically not required if a clean solid is obtained.
Protocol: Pyridine Ring Modification (Advanced)
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is a mainstay in the pharmaceutical industry for creating bi-aryl structures.[7] Direct coupling with this compound is not feasible; therefore, a halogenated precursor is required. The nitrogen lone pair in pyridines can interfere with the palladium catalyst, but strategic modifications or catalyst choices can overcome this challenge.[8][9] This protocol assumes the availability of a halogenated (e.g., 2-chloro or 6-bromo) this compound derivative.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Halogenated this compound (e.g., methyl 6-bromo-5-acetylnicotinate) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add the halogenated pyridine derivative (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired bi-aryl derivative.
Protocols: Biological Evaluation
The following assays provide a baseline for screening the synthesized derivatives for therapeutically relevant activities.
Protocol 4: Anticancer Activity (MTT Cell Viability Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. A reduction in color intensity in treated cells compared to untreated controls indicates cytotoxicity.[3]
Materials:
-
Human cancer cell line (e.g., HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the synthesized derivatives in complete medium from the DMSO stock. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Protocol 5: Anti-inflammatory Activity (Griess Assay for Nitrite)
Principle: During inflammation, macrophages can be stimulated to produce nitric oxide (NO). NO is a short-lived radical that is rapidly converted to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solution. The Griess assay quantifies nitrite concentration as a proxy for NO production. It is a two-step diazotization reaction in which acidified nitrite produces a nitrosating agent, which then reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative which can be measured colorimetrically at 540 nm.[3]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess Reagent A (Sulfanilamide in acid) and B (N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. A reduction in nitrite levels in treated, LPS-stimulated cells indicates anti-inflammatory activity.
Data Summary and Interpretation
Quantitative results from the biological assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: Hypothetical Biological Activity Data
| Compound ID | Modification | IC₅₀ (µM) vs. PC-3 Cells | Nitrite Inhibition (%) at 10 µM |
| M5AN-00 | (Parent) | > 100 | 5.2 ± 1.1 |
| M5AN-OH | Reduced Alcohol | 75.4 ± 6.2 | 25.8 ± 3.4 |
| M5AN-NNH₂ | Hydrazone | 42.1 ± 3.9 | 45.1 ± 4.0 |
| M5AN-Ph | Phenyl (Suzuki) | 15.8 ± 2.1 | 68.3 ± 5.5 |
This structured approach allows researchers to draw clear connections between specific chemical modifications and their impact on biological function, guiding the next cycle of drug design and synthesis.
References
- 1. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications [cads.arda.or.th]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Study of Methyl 5-acetylnicotinate
Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative
Methyl 5-acetylnicotinate, a derivative of nicotinic acid (Niacin, Vitamin B3), presents a compelling subject for in vitro investigation due to its structural similarity to known bioactive molecules. Nicotinic acid and its derivatives are recognized for their roles in a variety of physiological processes, including lipid metabolism and the modulation of inflammatory responses.[1][2] These effects are often mediated through interactions with specific cellular targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.[1][3] Given the therapeutic importance of this class of compounds, a systematic in vitro evaluation of this compound is warranted to elucidate its potential pharmacological activities and mechanisms of action.
This guide provides a structured, multi-tiered approach for the comprehensive in vitro characterization of this compound. The experimental design progresses from broad phenotypic screening to more focused target-based and mechanistic assays. This strategy is designed to efficiently identify and validate potential therapeutic applications for this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.
Part 1: Foundational Screening for Bioactivity
The initial phase of investigation aims to cast a wide net to identify potential biological activities of this compound. This involves assessing its impact on cell viability and its potential to modulate inflammatory responses in a general sense.
Cytotoxicity and Cell Viability Assessment
Rationale: Before proceeding with more complex functional assays, it is crucial to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than general cytotoxicity. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
-
Screening for Anti-inflammatory Activity
Rationale: Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[2] A primary screening assay using lipopolysaccharide (LPS)-stimulated macrophages can provide an initial indication of the anti-inflammatory potential of this compound. The Griess assay, which measures nitrite (a stable product of nitric oxide), is a straightforward method to assess the inflammatory response in this model.[2]
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-stimulated control.
-
Part 2: Target Identification and Mechanistic Elucidation
Based on the foundational screening results, this section outlines a more targeted approach to identify the potential molecular targets and signaling pathways modulated by this compound.
Investigating G Protein-Coupled Receptor (GPCR) Activation
Rationale: Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[1][4] Given its structural similarity, it is plausible that this compound also interacts with this or other GPCRs. A variety of cell-based assays can be employed to measure GPCR activation, including monitoring second messenger levels (e.g., cAMP) or β-arrestin recruitment.[3][5][6]
Experimental Workflow for GPCR Target Identification
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR Signaling Assays [promega.de]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Methyl 5-Acetylnicotinate as a Versatile Precursor in Modern Organic Synthesis
Abstract
Methyl 5-acetylnicotinate (CAS No: 38940-61-3) is a disubstituted pyridine derivative that has emerged as a highly valuable and versatile building block in organic synthesis.[1] Its unique structural arrangement, featuring an acetyl group and a methyl ester on a pyridine core, presents two distinct and chemoselectively addressable functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it an ideal precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides an in-depth exploration of the key transformations of this compound, complete with detailed experimental protocols and mechanistic insights, designed for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of this compound
The strategic importance of this compound lies in the orthogonal reactivity of its ketone and ester functionalities, coupled with the inherent electronic properties of the pyridine ring. The pyridine nucleus is a common scaffold in numerous pharmaceuticals and biologically active compounds.[2] The electron-withdrawing nature of both the acetyl and ester groups deactivates the pyridine ring towards electrophilic substitution, yet also activates the C-2 and C-6 positions for potential nucleophilic attack and directs the regioselectivity of other transformations.
The two primary reactive centers for synthetic elaboration are:
-
The Carbonyl Group (Ketone): Amenable to a vast range of transformations including reduction to a secondary alcohol, reductive amination, and conversion to olefins via Wittig-type reactions.
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a primary alcohol.
This dual functionality allows for a divergent synthetic approach, where a single precursor can be guided down multiple reaction pathways to generate a library of structurally diverse molecules.
Caption: Key reactive sites on the this compound scaffold.
Transformations of the Acetyl Group
The acetyl group is arguably the most versatile handle for initial modifications. Its carbonyl carbon is electrophilic and readily undergoes nucleophilic attack.
Selective Reduction to a Secondary Alcohol
The conversion of the ketone to a secondary alcohol is a fundamental transformation that introduces a new chiral center (if a prochiral substrate is used with a chiral reducing agent) and a site for further functionalization (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, leaving the methyl ester group intact.
Causality Behind Experimental Choices:
-
Reagent: NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because LiAlH₄ would non-selectively reduce both the ketone and the ester.
-
Solvent: Methanol (MeOH) is an ideal solvent as it is protic, which facilitates the breakdown of the borate-ester intermediate, and effectively solubilizes both the substrate and the borohydride.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction rate and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.
Protocol 2.1: Synthesis of Methyl 5-(1-hydroxyethyl)nicotinate
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.79 g, 10.0 mmol).
-
Dissolution: Add methanol (30 mL) and stir until the solid is completely dissolved.
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (5 mL) at 0 °C to consume excess NaBH₄.
-
Work-up: Concentrate the mixture under reduced pressure. Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield the desired alcohol as a colorless oil or white solid.
| Parameter | Value | Reference/Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent | Sodium Borohydride (NaBH₄) | 1.1 eq |
| Solvent | Methanol | ~0.3 M concentration |
| Temperature | 0 °C to Room Temp | Controlled kinetics |
| Typical Yield | 90-98% | Based on literature for similar reductions |
Transformations involving the Pyridine Ring
While deactivated, the pyridine ring can undergo important modifications, particularly halogenation, which then opens the door to a wealth of cross-coupling reactions.
Bromination of the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the two electron-withdrawing groups. However, under forcing conditions, bromination can be achieved. The bromine atom is directed to the position meta to the existing substituents. This halogenated intermediate is a crucial precursor for C-C and C-N bond-forming reactions.
Protocol 3.1: Synthesis of Methyl 5-acetyl-2-bromonicotinate
-
Setup: In a sealed tube, combine this compound (1.79 g, 10.0 mmol) and N-Bromosuccinimide (NBS) (2.14 g, 12.0 mmol).
-
Solvent/Catalyst: Add concentrated sulfuric acid (10 mL) carefully.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 12 hours behind a blast shield.
-
Work-up: Cool the reaction to room temperature and then pour it carefully onto crushed ice (100 g).
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the brominated product.
Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction
The true power of the halogenated intermediate is realized in its use in palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds.[3] This allows for the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine scaffold.
Caption: Workflow for a Suzuki cross-coupling reaction.
Protocol 3.2: General Procedure for Suzuki Coupling
-
Setup: To a flame-dried Schlenk flask, add the brominated precursor (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).
-
Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the coupled product.
| Reaction Type | Key Reagents | Bond Formed | Significance |
| Suzuki Coupling | Arylboronic Acid, Pd Catalyst | C(sp²)-C(sp²) | Introduction of diverse aryl groups |
| Buchwald-Hartwig | Amine, Pd Catalyst, Base | C(sp²)-N | Synthesis of aminopyridines |
| Sonogashira | Terminal Alkyne, Pd/Cu Catalyst | C(sp²)-C(sp) | Access to alkynylpyridines |
Conclusion
This compound is a powerful and cost-effective precursor for constructing complex substituted pyridine derivatives.[1][4] Its utility stems from the presence of two distinct functional handles that can be manipulated with high chemoselectivity. By leveraging transformations such as ketone reduction, halogenation, and subsequent palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide variety of analogs for screening in drug discovery and materials science programs. The protocols outlined herein provide a reliable foundation for the synthetic exploration of this versatile building block.
References
The Strategic Application of Methyl 5-Acetylnicotinate in the Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitors
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role, with the pyridine ring being a recurring and privileged motif. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases, coupled with its amenability to diverse chemical modifications, makes it an attractive starting point for the design of potent and selective inhibitors.
This document provides a detailed guide on the strategic use of methyl 5-acetylnicotinate , a readily available building block, in the synthesis of a promising class of kinase inhibitors: the thieno[2,3-b]pyridines . We will delve into the chemical rationale behind this approach, provide a detailed, step-by-step protocol for a representative synthesis, and discuss the broader implications for structure-activity relationship (SAR) studies.
This compound: A Privileged Starting Material
This compound presents itself as an ideal precursor for the synthesis of complex heterocyclic systems for several key reasons:
-
Bifunctional Nature: It possesses two key reactive sites: a ketone (the acetyl group) and an ester (the methyl nicotinate group). This bifunctionality allows for sequential and regioselective reactions to build molecular complexity.
-
Activated Pyridine Ring: The pyridine ring is substituted with both an electron-withdrawing acetyl group and an ester group, influencing its reactivity and providing handles for further functionalization.
-
Commercial Availability: Its accessibility reduces the initial synthetic burden, allowing researchers to focus on the core inhibitor design.
The Gewald Reaction: A Gateway to Thieno[2,3-b]pyridines
A cornerstone of our synthetic strategy is the Gewald reaction , a powerful multi-component reaction that enables the efficient construction of polysubstituted 2-aminothiophenes.[1][2] The classical Gewald reaction involves the condensation of a ketone, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a base.[3]
In our proposed pathway, the acetyl group of this compound serves as the ketone component. This allows for the direct annulation of a thiophene ring onto the pyridine core, leading to the formation of the desired thieno[2,3-b]pyridine scaffold. This bicyclic system is a known pharmacophore in a number of kinase inhibitors.[4]
Visualizing the Synthetic Strategy
The following diagram illustrates the overall workflow for the synthesis of a thieno[2,3-b]pyridine-based kinase inhibitor precursor from this compound.
Caption: Synthetic workflow for a thieno[2,3-b]pyridine kinase inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.
Protocol 1: Synthesis of Methyl 6-amino-5-cyanothieno[2,3-b]pyridine-2-carboxylate (A Key Intermediate)
This protocol details the initial Gewald reaction to construct the core thieno[2,3-b]pyridine scaffold.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 38940-61-3 | 179.17 | 1.79 g | 10 |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g | 10 |
| Sulfur | 7704-34-9 | 32.07 | 0.32 g | 10 |
| Morpholine | 110-91-8 | 87.12 | 0.87 mL | 10 |
| Ethanol | 64-17-5 | 46.07 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.79 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.32 g, 10 mmol), and ethanol (20 mL).
-
Stir the mixture to form a suspension.
-
Add morpholine (0.87 mL, 10 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield methyl 6-amino-5-cyanothieno[2,3-b]pyridine-2-carboxylate as a pale yellow solid.
Expected Yield: 70-80%
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Representative Thieno[2,3-b]pyridine-based Kinase Inhibitor Scaffold
This protocol describes the subsequent cyclization and amidation steps to generate a final kinase inhibitor scaffold.
Part A: Cyclization to form the Pyrimidinone Ring
-
In a sealed tube, suspend the product from Protocol 1 (e.g., 2.47 g, 10 mmol) in formamide (15 mL).
-
Heat the mixture to 150-160 °C for 8-10 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Add water (20 mL) to the mixture and collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain the corresponding 4-aminothieno[2,3-b]pyridine-5-carboxylic acid derivative.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A (e.g., 1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the desired substituted aniline (1.1 equivalents).
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final thieno[2,3-b]pyridine-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights and Further Development
The synthetic route outlined above provides a versatile platform for generating a library of thieno[2,3-b]pyridine analogues for SAR studies. Key points for further exploration include:
-
Variation of the Aniline Moiety: The substituted aniline introduced in the final amide coupling step is a critical determinant of kinase selectivity and potency. A wide array of commercially available anilines can be utilized to probe interactions with different regions of the kinase active site.
-
Modification of the Pyridine Ring: The methyl ester on the pyridine ring can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce further diversity.
-
Substitution on the Thiophene Ring: While the presented Gewald reaction yields a 2-amino-3-cyano-substituted thiophene, variations of this reaction can be employed to introduce different substituents at these positions, potentially influencing the inhibitor's binding mode and pharmacokinetic properties.[5]
Conclusion
This compound is a highly valuable and underutilized starting material in the synthesis of kinase inhibitors. Its inherent chemical features, when coupled with robust synthetic methodologies like the Gewald reaction, provide an efficient and modular route to the thieno[2,3-b]pyridine scaffold. The protocols and strategies outlined in this document are intended to empower researchers to explore this promising area of medicinal chemistry and accelerate the discovery of novel and effective kinase inhibitors.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-acetylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 5-acetylnicotinate. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am consistently obtaining a low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield is a common but multifaceted problem. The root cause often lies in one or more of the following areas: starting material quality, reaction conditions, or the choice of synthetic route.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
5-Acetylnicotinic Acid: The quality of your starting acid is paramount. Impurities can interfere with the esterification process. It is advisable to verify the purity of the 5-acetylnicotinic acid by techniques such as NMR or melting point analysis before use. If necessary, recrystallize the starting material.
-
Methanol: The presence of water in methanol can significantly hinder Fischer esterification by shifting the equilibrium back towards the starting materials. Always use anhydrous methanol for the reaction.
-
-
Inefficient Esterification:
-
Catalyst Choice and Concentration: While strong mineral acids like sulfuric acid (H₂SO₄) are common catalysts for Fischer esterification, their concentration is critical.[1][2] Too little catalyst will result in a slow and incomplete reaction. Conversely, an excessive amount can lead to side reactions and decomposition of the starting material or product. A typical catalytic amount is 1-5 mol% relative to the nicotinic acid derivative.
-
Thionyl Chloride as an Alternative: For a more reactive approach, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by the addition of methanol can lead to higher yields.[3] This method avoids the equilibrium limitations of Fischer esterification.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Fischer esterification is an equilibrium-driven process and often requires elevated temperatures (reflux) and prolonged reaction times to proceed to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Water Removal: As water is a byproduct of the esterification, its removal can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Alternative Synthetic Routes:
-
If direct esterification proves challenging, consider alternative synthetic pathways. One such route involves the reaction of a nicotinate derivative with a suitable acetylating agent. For instance, methyl nicotinate can be reacted with acetic acid in the presence of a catalyst.[4]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Yield
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several byproducts. How can I minimize these and improve the selectivity for this compound?
Answer: The formation of byproducts is often a result of side reactions occurring under the chosen reaction conditions. Identifying and mitigating these side reactions is key to improving the purity and yield of your desired product.
Potential Causes & Solutions:
-
Side Reactions of the Acetyl Group: The acetyl group can be susceptible to reactions such as aldol condensation, particularly if basic conditions are inadvertently created during workup. Maintaining acidic or neutral conditions until the product is isolated is crucial.
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with a strong acid catalyst, can lead to the decomposition of the starting material or the product. It is important to find a balance between reaction completion and minimizing degradation.
-
Oxidation of the Pyridine Ring: While less common under standard esterification conditions, the pyridine ring can be susceptible to oxidation, especially if oxidizing agents are present as impurities. Using high-purity reagents and solvents can prevent this. A method for preparing high-purity 5-methyl-nicotinic acid involves oxidation of 3,5-lutidine with potassium permanganate, where careful control of pH is necessary to separate the desired product from byproducts like 3,5-pyridinedicarboxylic acid.[5][6]
-
Incomplete Reaction of Intermediates: If using a multi-step synthesis, ensure each step goes to completion before proceeding to the next. For instance, when preparing 3-acetylpyridine from ethyl nicotinate and ethyl acetate, incomplete hydrolysis of the intermediate can lead to impurities.[7]
Strategies to Minimize Byproducts:
| Strategy | Rationale |
| Optimize Reaction Temperature | Lowering the temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity. |
| Control Reaction Time | Monitor the reaction by TLC and stop it once the starting material is consumed to prevent the formation of degradation products. |
| Use a Milder Catalyst | If strong acids are causing decomposition, consider using a milder catalyst or a different synthetic approach altogether. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification techniques?
Answer: Effective purification is critical for obtaining a high-purity final product. The choice of purification method depends on the physical properties of this compound and the nature of the impurities.
Recommended Purification Protocol:
-
Workup:
-
After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a base such as sodium bicarbonate or sodium carbonate solution.[1][2] It is crucial to perform this step in an ice bath to control the exotherm.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.[3] Perform multiple extractions to ensure complete recovery.
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[1][8] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective purification method.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to achieve a high yield of this compound?
A1: One of the most robust methods involves the esterification of 5-acetylnicotinic acid. For consistently high yields, the use of thionyl chloride to form the acyl chloride intermediate, followed by reaction with methanol, is highly recommended.[3] This two-step, one-pot procedure often surpasses the equilibrium limitations of direct Fischer esterification.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Always work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and concentrated sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when quenching the reaction with a base, as this can be highly exothermic. Perform this step slowly and with cooling.
Q4: Can I use a different alcohol for the esterification?
A4: Yes, other alcohols can be used to synthesize different esters of 5-acetylnicotinic acid. However, the reaction conditions, particularly temperature and reaction time, may need to be re-optimized for each alcohol due to differences in reactivity and boiling points.
Detailed Experimental Protocol: High-Yield Synthesis of this compound via Acyl Chloride Intermediate
This protocol is designed to be a self-validating system with clear checkpoints.
Materials:
-
5-Acetylnicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend 5-acetylnicotinic acid (1 equivalent) in anhydrous DCM.
-
Acyl Chloride Formation: Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring (Checkpoint 1): Gently reflux the mixture until the evolution of HCl gas ceases and the solution becomes clear. This indicates the complete formation of the acyl chloride.
-
Esterification: Cool the reaction mixture to 0°C in an ice bath. Slowly add anhydrous methanol (5-10 equivalents) via the dropping funnel.
-
Reaction Monitoring (Checkpoint 2): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the acyl chloride is fully consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence stops.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization (Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Pathway Visualization:
Caption: Synthesis of this compound via Acyl Chloride
References
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 6. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-acetylnicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Methyl 5-acetylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can stem from several stages of the process, from initial setup to final workup. The most common and reliable synthetic route is the Fischer esterification of 5-acetylnicotinic acid with methanol. Let's troubleshoot based on this method.
A1: Potential Causes & Solutions for Low Yield
-
Incomplete Reaction (Equilibrium Issues):
-
Causality: Fischer esterification is a reversible reaction. The presence of water, either from reagents or as a byproduct, can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous methanol and a high-purity acid catalyst (e.g., concentrated sulfuric acid). Dry all glassware thoroughly before use.
-
Remove Water Byproduct: While a large excess of methanol can help push the equilibrium forward, for larger-scale reactions, removing water via a Dean-Stark apparatus can significantly improve yields.
-
Increase Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material is still present after the standard reflux time, extend it. Some esterifications can require prolonged heating (16-24 hours) to reach completion.[1]
-
-
-
Catalyst Inactivity or Insufficiency:
-
Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which is essential for activating it towards nucleophilic attack by methanol. An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution: Ensure you are using a catalytic, but effective, amount of acid. For sulfuric acid, a few drops to 0.1 equivalents is typical. For reactions using thionyl chloride (which converts the acid to a more reactive acyl chloride intermediate), ensure at least a stoichiometric amount is used, as it is a reagent, not a catalyst.[2]
-
-
Product Loss During Workup:
-
Causality: this compound contains an ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[3] During neutralization and extraction, improper pH control can cleave your product back to the carboxylic acid.
-
Solution:
-
Controlled Neutralization: After cooling the reaction mixture, pour it over ice and neutralize slowly with a mild base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[4] Keep the temperature low during this process. Avoid strong bases like NaOH unless absolutely necessary and used at low temperatures.
-
Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.
-
-
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
Byproducts complicate purification and reduce the yield of the desired compound. Identifying the source of these impurities is the first step toward prevention.
A2: Common Byproducts and Mitigation Strategies
-
Unreacted Starting Material (5-acetylnicotinic acid):
-
Identification: This will appear as a more polar spot on a TLC plate compared to the product.
-
Cause: Incomplete reaction (see Q1).
-
Mitigation: Drive the reaction to completion by extending the reaction time or using more efficient water removal techniques.
-
-
Hydrolysis Product (5-acetylnicotinic acid):
-
Identification: Identical to the starting material. If you have an almost complete reaction by TLC but the starting material reappears after workup, hydrolysis is the culprit.
-
Cause: Aggressive workup conditions (strong base, high temperature).[5]
-
Mitigation: Use mild bases (NaHCO₃) for neutralization and keep the mixture cool during the process.
-
-
Byproducts from High-Temperature Acylation Routes:
-
Context: Some literature describes the synthesis via high-temperature reaction of a nicotinic ester with acetic acid over a solid catalyst.[6][7]
-
Potential Byproduct: Pyridine, formed via decarboxylation under harsh thermal conditions.[6]
-
Mitigation: This route is less common in a lab setting. If used, precise temperature control is critical. Lowering the temperature may reduce decarboxylation but could also decrease the reaction rate.
-
Q3: My product is difficult to purify. What are the best practices for isolating high-purity this compound?
Purification is critical for obtaining a final product suitable for downstream applications.
A3: Purification Methodologies
-
Flash Column Chromatography: This is the most effective method for removing polar impurities like residual starting material.
-
Stationary Phase: Silica gel 60 is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. A common eluent system for this type of compound is 30% EtOAc/Hexanes.[8] Monitor fractions by TLC.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an efficient purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include isopropanol, ethyl acetate/hexanes mixtures, or toluene. Experiment on a small scale to find the optimal solvent or solvent system.
-
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Action |
| Low Conversion (TLC) | Reaction has not reached equilibrium. | Extend reflux time; ensure anhydrous conditions; consider a Dean-Stark trap. |
| Product Loss | Hydrolysis during workup. | Neutralize with cold, saturated NaHCO₃ solution; avoid strong bases. |
| Tarry/Dark Mixture | Side reactions from excessive heat. | Maintain a gentle reflux; ensure even heating with an oil bath. |
| Difficult Separation | Similar polarity of product and impurity. | Use flash column chromatography with a shallow solvent gradient. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary routes are:
-
Fischer Esterification of 5-acetylnicotinic acid: This is the most common and reliable laboratory-scale method. It involves reacting the carboxylic acid with an excess of methanol under acid catalysis (e.g., H₂SO₄, HCl, or using SOCl₂).[2][4] It is straightforward and generally provides good yields with proper optimization.
-
Gas-Phase Acylation of Methyl Nicotinate: This industrial method involves passing methyl nicotinate and acetic acid over a metal oxide catalyst (e.g., based on TiO₂) at high temperatures (e.g., 400°C).[6][7] While effective for large-scale production, it is not practical for standard laboratory synthesis due to the specialized equipment required.
Q2: Why is direct Friedel-Crafts acylation of methyl nicotinate not a recommended method?
This is a critical conceptual question. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. However, it fails on pyridine rings for two main reasons:
-
Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density, deactivating the ring towards attack by electrophiles like the acylium ion.[9]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. It will preferentially coordinate with the non-bonding electrons on the pyridine nitrogen.[10] This coordination further deactivates the ring, making it even less reactive.
Q3: How do I handle and store the reagents and final product?
-
5-acetylnicotinic acid (Starting Material): Store in a cool, dry place away from moisture.
-
Methanol (Anhydrous): Keep tightly sealed with a desiccant or use a fresh bottle of anhydrous solvent to prevent water absorption.
-
Sulfuric Acid / Thionyl Chloride (Catalysts): These are highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE). Store in a cool, dry, well-ventilated area.
-
This compound (Product): The final product is typically a stable solid. Store in a tightly sealed container at room temperature or in a refrigerator (2-8°C) to ensure long-term stability.[11]
Section 3: Optimized Protocol and Data
Protocol: Synthesis of this compound via Fischer Esterification
This protocol is a generalized procedure based on established methods.[2][4]
-
Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-acetylnicotinic acid (10.0 g, 1 eq).
-
Add anhydrous methanol (100 mL, ~10-fold excess).
-
Stir the suspension to dissolve as much of the solid as possible.
-
-
Reaction:
-
Place the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (1.0 mL) or thionyl chloride (1.2 eq) dropwise while stirring.
-
Remove the ice bath and heat the mixture to a gentle reflux using an oil bath (approx. 70-75°C).
-
Maintain reflux for 16-24 hours.
-
-
Monitoring:
-
Periodically take a small aliquot, neutralize it, and spot it on a TLC plate (Eluent: 30% Ethyl Acetate/Hexanes) to monitor the disappearance of the starting material.
-
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly pour the mixture into a beaker containing crushed ice (~200 g).
-
Carefully neutralize the solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent to yield this compound as a white to off-white solid.
-
Table 2: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1 eq. 5-acetylnicotinic acid | Limiting reagent. |
| Solvent/Reagent | 10-20 eq. Anhydrous Methanol | Serves as both solvent and reagent; excess drives equilibrium forward. |
| Catalyst | 0.05-0.1 eq. H₂SO₄ | Provides protons to activate the carbonyl group for nucleophilic attack. |
| Temperature | Reflux (~70°C) | Provides sufficient activation energy without causing significant degradation. |
| Reaction Time | 16-24 hours | Ensures the reaction proceeds to or near completion. |
| Typical Yield | 80-95% (post-purification) | Dependent on complete reaction and careful workup. |
Section 4: Visualized Workflows
General Synthesis Workflow
This diagram outlines the logical flow from starting materials to the final, analyzed product.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. 5-Acetylnicotinic acid methyl ester | 38940-61-3 [chemicalbook.com]
Common side products in the synthesis of Methyl 5-acetylnicotinate
Welcome to the technical support center for the synthesis of Methyl 5-acetylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity and purity of your target compound.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often dictates the profile of potential impurities. The two most common strategies involve:
-
Esterification of 5-acetylnicotinic acid: This is a direct and frequently employed method where the carboxylic acid precursor is converted to its methyl ester.
-
Acylation of a pyridine precursor: This involves introducing the acetyl group onto a pre-existing pyridine ring, which can be challenging due to the electron-deficient nature of the pyridine nucleus.
This guide will address the common side products encountered in these pathways and provide detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My esterification of 5-acetylnicotinic acid is incomplete, and I'm observing an unknown impurity. What is the likely side product and how can I avoid it?
Answer:
This is a very common issue in the final esterification step. The most probable side product is the starting material itself, 5-acetylnicotinic acid , due to the reversible nature of the Fischer-Speier esterification.[1][2] Another possibility, especially with prolonged heating or in the presence of water, is the hydrolysis of the desired product back to the starting carboxylic acid.[3]
Causality and Mechanism:
Fischer esterification is an equilibrium-controlled reaction.[1] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. Inadequate removal of water or using a non-stoichiometric excess of methanol can lead to incomplete conversion.
Troubleshooting and Mitigation Strategies:
| Issue | Cause | Recommended Solution |
| Incomplete Conversion | Reversible nature of esterification. Insufficient methanol. | Use a large excess of methanol to drive the equilibrium towards the product.[1] Alternatively, use a different esterification agent like thionyl chloride in methanol, which is not reversible.[4][5] |
| Presence of Water | Water as a byproduct shifts equilibrium. | Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Add a dehydrating agent like molecular sieves to the reaction mixture. |
| Hydrolysis of Product | Presence of water during workup or storage. | Ensure anhydrous conditions during the reaction and workup. Store the final product in a desiccator. The major degradation product of methyl nicotinate in aqueous solution is nicotinic acid.[3] |
Experimental Protocol: Fischer-Speier Esterification of 5-acetylnicotinic acid
-
To a stirred solution of 5-acetylnicotinic acid (1 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of the Esterification Equilibrium
Caption: Fischer Esterification Equilibrium.
FAQ 2: I am synthesizing 5-acetylnicotinic acid via oxidation and obtaining a highly polar side product that is difficult to separate. What could it be?
Answer:
A likely side product in the synthesis of 5-acetylnicotinic acid, especially if you are starting from a precursor like 5-ethyl-3-methylpyridine or 3,5-diethylpyridine via oxidation, is the over-oxidized product, pyridine-3,5-dicarboxylic acid .[6][7] This diacid is significantly more polar than your desired product, which can complicate purification.
Causality and Mechanism:
Strong oxidizing agents like potassium permanganate (KMnO₄) can aggressively oxidize alkyl side chains on an aromatic ring.[6][7][8] If the reaction conditions (temperature, stoichiometry of the oxidant, reaction time) are not carefully controlled, the acetyl group (or its ethyl precursor) can be further oxidized to a second carboxylic acid group.
Troubleshooting and Mitigation Strategies:
| Issue | Cause | Recommended Solution |
| Over-oxidation | Harsh reaction conditions. Excess oxidizing agent. | Carefully control the stoichiometry of the oxidizing agent. Maintain a lower reaction temperature. Slowly add the oxidizing agent to the reaction mixture. |
| Difficult Purification | Similar solubility profiles of the mono- and di-acid under certain conditions. | Utilize the difference in solubility at different pH values for separation. Pyridine-3,5-dicarboxylic acid is less soluble at a lower pH than 5-acetylnicotinic acid.[6][7] |
Experimental Protocol: Purification via pH Adjustment
-
After the oxidation reaction and initial workup, dissolve the crude product mixture in water.
-
Acidify the solution to a pH of approximately 0.5 with concentrated hydrochloric acid.[7]
-
The pyridine-3,5-dicarboxylic acid will precipitate out of the solution.
-
Filter the mixture to remove the precipitated diacid.
-
Adjust the pH of the filtrate to around 3.0 with a base (e.g., sodium hydroxide solution).[7]
-
The desired 5-acetylnicotinic acid will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
Caption: Deactivation in Friedel-Crafts.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 8. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
Stability and degradation of Methyl 5-acetylnicotinate under experimental conditions
Technical Support Center: Methyl 5-acetylnicotinate
A Guide to Experimental Stability and Degradation Troubleshooting
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and robust protocols for working with this compound. Understanding the stability profile of a compound is critical for reproducible experimental results and successful drug development. This document moves beyond simple instructions to explain the chemical principles behind the potential degradation pathways and analytical challenges you may encounter.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound, forming the foundation for reliable experimental work.
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The key is to protect it from three primary environmental stressors: moisture, heat, and light. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be opaque or stored in the dark to prevent photodegradation.
Question: Are there any common reagents or materials that are incompatible with this compound?
Answer: Yes. Based on its chemical structure, you should avoid contact with strong oxidizing agents, which can react with the pyridine ring and the acetyl group.[1][3] Additionally, strong acids and bases should be avoided during storage as they can catalyze the hydrolysis of the methyl ester group. Ensure that all storage containers and labware are clean and free from these reactive contaminants.
Troubleshooting Guide: Investigating Degradation Pathways
If you are observing unexpected impurities, loss of potency, or variability in your results, your compound may be degrading. This section provides a troubleshooting framework for the most probable degradation mechanisms.
Issue 1: Inconsistent Results in Aqueous Solutions (Hydrolysis)
Question: My assay results for this compound are decreasing over time, especially when prepared as an aqueous stock solution. Is this hydrolysis?
Answer: It is highly probable. The methyl ester functional group in this compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is often the primary degradation pathway in aqueous environments and can be catalyzed by both acidic and basic conditions. The hydrolysis of methyl esters is a well-documented phenomenon.[4][5]
The expected products of this reaction are 5-acetylnicotinic acid and methanol . The formation of the acidic degradant will change the pH of your solution, which can, in turn, affect the stability of other components in your experiment.
Mitigation Strategies:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6, to minimize both acid- and base-catalyzed hydrolysis.
-
Temperature: Prepare stock solutions fresh and store them at low temperatures (2-8 °C). If possible, prepare single-use aliquots and freeze them to slow the degradation kinetics.
-
Solvent Choice: If your experimental design allows, consider using a non-aqueous solvent like DMSO for your primary stock solution, diluting into your aqueous assay buffer immediately before use.
Predicted Hydrolysis Pathway of this compound
Caption: Predicted hydrolytic degradation of this compound.
Issue 2: Appearance of Unknown Peaks After Light Exposure (Photodegradation)
Question: I left my samples on the benchtop under ambient light and now my chromatogram shows several new impurity peaks. Is this compound light-sensitive?
Answer: Yes, compounds containing aromatic rings like the pyridine moiety in this compound are often susceptible to photodegradation. Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions. These processes often involve complex radical mechanisms and can lead to a variety of degradation products, making it a challenging issue to troubleshoot. The general principles of photocatalysis show that such reactions can mineralize organic molecules into simpler species.[6]
Mitigation Strategies:
-
Use Amber Vials: Always prepare and store solutions in amber glass vials or tubes that block UV light.
-
Protect from Light: During experiments, cover sample racks and vials with aluminum foil.
-
Limit Exposure: Minimize the time that samples are exposed to any direct light source.
Issue 3: Degradation at Elevated Temperatures (Thermal Stability)
Question: I need to heat my sample for my experiment. At what temperature does this compound start to decompose?
Troubleshooting & Characterization:
-
Thermogravimetric Analysis (TGA): To definitively determine the thermal stability, running a TGA experiment is recommended. This technique measures the change in mass of a sample as a function of temperature and will reveal the onset temperature of decomposition.
-
Isothermal Stressing: If you suspect thermal degradation during a lengthy, heated incubation, analyze a sample that has been held at the experimental temperature for the maximum duration of your assay and compare it to a control sample held at 2-8°C.
Protocols and Methodologies
Protocol 4.1: Forced Degradation Study Workflow
A forced degradation study is essential for understanding stability and for developing a stability-indicating analytical method. This workflow exposes the compound to harsh conditions to intentionally produce degradants.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Nicotinic Acid Derivatives
Welcome to the technical support center for the purification of nicotinic acid derivatives. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals.[1] Ensuring their purity is paramount for the safety and efficacy of the final products, as even minute impurities can significantly alter biological activity and lead to unwanted side effects.[2]
This guide is designed for researchers, chemists, and process development scientists. It provides in-depth, field-tested solutions to common purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Troubleshooting Guide - Common Purification Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Flash Chromatography - Peak Tailing & Poor Peak Shape
Q: My nicotinic acid derivative is showing significant peak tailing on my silica gel column. What is causing this and how can I fix it?
A: This is the most frequent issue encountered when purifying nicotinic acid and its derivatives on silica gel.
-
Root Cause Analysis: The core of the problem lies in the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This strong, secondary interaction leads to a non-ideal elution profile, resulting in tailed peaks.[3]
-
Troubleshooting & Optimization:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase.[4] This additive will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This is a standard practice for purifying basic nitrogen-containing compounds.[4][5]
-
Ammonia in Methanol: For more polar derivatives requiring solvents like Dichloromethane/Methanol, using a 2% solution of 7N ammonia in methanol as the polar component can be highly effective.[6]
-
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Issue 2: Chromatography - Poor Separation & Co-eluting Impurities
Q: I'm struggling to separate my target derivative from a closely-related impurity. How can I improve the resolution?
A: Achieving good resolution requires optimizing the selectivity of your chromatographic system.
-
Root Cause Analysis: Poor separation occurs when the mobile and stationary phases do not sufficiently differentiate between your product and the impurity. This is common with impurities that have similar polarity and functional groups, such as starting material or a side-product.
-
Troubleshooting & Optimization:
-
Optimize the Solvent System: A general rule for good separation is to find a solvent system where your target compound has an Rf value of approximately 0.3 on a TLC plate.[4] Systematically screen different solvent combinations. For nicotinic acid derivatives, common systems include Hexanes/Ethyl Acetate, Dichloromethane/Methanol, and Ethyl Acetate/Acetone.[4]
-
Change Solvent Selectivity: If simple polarity adjustments fail, switch one of the eluent components to a solvent from a different class to alter the interaction dynamics. For example, if Hexane/Ethyl Acetate isn't working, try a system with Toluene or Dichloromethane.
-
Consider Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography is often a superior choice.[5] Using a C18 column with a mobile phase like water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA), can provide an entirely different selectivity profile and resolve difficult impurities.[5]
-
Issue 3: Recrystallization - Product "Oiling Out" or Failing to Crystallize
Q: When I try to recrystallize my nicotinic acid derivative, it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" is a common problem in crystallization, often caused by the solution being too supersaturated or the presence of impurities that inhibit crystal lattice formation.[5]
-
Root Cause Analysis: An oil forms when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of a compound-solvent mixture). This is often exacerbated by cooling the solution too quickly.[5]
-
Troubleshooting & Optimization:
-
Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to dissolve the oil completely. Then, allow the flask to cool to room temperature very slowly, followed by gradual cooling in an ice bath. Slow cooling is critical for forming an ordered crystal lattice.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Use Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for further crystallization.[5]
-
Change the Solvent System: If the above methods fail, the chosen solvent may be inappropriate. Experiment with different solvents or a mixed-solvent system. For nicotinamide, recrystallization from 2-methylpropanol-1 containing water at a pH of 7-10 has been shown to be effective for removing nicotinic acid impurities.[8]
-
Issue 4: General - Product Instability or Decomposition During Purification
Q: I suspect my nicotinic acid derivative is degrading on the silica gel column, leading to low recovery and new impurities. How can I confirm this and prevent it?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
-
Root Cause Analysis: Functional groups like esters can be susceptible to hydrolysis, or other acid-sensitive moieties on your derivative may be reacting on the silica surface.
-
Troubleshooting & Optimization:
-
Perform a Stability Test (2D TLC): This is a critical diagnostic test.[9]
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will align on a 45-degree diagonal. Any spots that appear off this diagonal represent degradation products formed on the silica.[3][9]
-
-
Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica. This can be done by using a mobile phase containing a basic additive like triethylamine, as described in Issue 1.[4]
-
Switch to a Milder Purification Method:
-
Neutral Alumina: A less acidic alternative to silica.[5]
-
Reversed-Phase Chromatography: Generally much milder and avoids the issue of acidic silanol groups.
-
Crystallization: If possible, direct crystallization or recrystallization avoids chromatography altogether, minimizing contact with potentially reactive stationary phases.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between flash chromatography and recrystallization for my primary purification step?
A1: The choice depends on the nature of your crude product and the impurities. A decision tree can guide this process.
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization is ideal for crude products that are mostly pure (>90%) and solid. It is highly scalable and can yield material of very high purity.[10]
-
Flash Chromatography is the workhorse for purifying complex mixtures, liquids, or solids where recrystallization is ineffective or impurities have similar crystallinity.[11]
Q2: What is the best way to remove highly polar, water-soluble impurities like DMF, DMSO, or urea byproducts from EDC/DMAP couplings?
A2: These impurities are a common challenge, especially after ester or amide synthesis.[12]
-
Aqueous Workup: The first line of defense is a liquid-liquid extraction. Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times (3-5 times) with water or brine (saturated NaCl solution). The brine helps to break emulsions and further decreases the solubility of organic compounds in the aqueous layer.[5]
-
Acid/Base Wash: To remove unreacted nicotinic acid, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can be effective.[12] Conversely, to remove a basic impurity like DMAP, a wash with dilute aqueous acid (e.g., 1M HCl) is used.
-
Azeotropic Removal: For residual DMF, after the workup and drying of the organic layer, the solvent can be swapped to toluene, and the mixture concentrated on a rotary evaporator. Toluene forms a low-boiling azeotrope with DMF, helping to remove it.
Q3: How can I reliably assess the purity of my final nicotinic acid derivative?
A3: A single method is rarely sufficient. A combination of techniques is required to provide a complete purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of detecting and quantifying trace impurities.[13] A typical method would use a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are present at levels of ~1% or higher. Integration of signals can be used for quantification.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides the molecular weight of the main component and any impurities, which is invaluable for their identification.[13]
-
Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can determine the absolute purity by analyzing the melting peak profile. This is a powerful technique that does not require reference standards for the impurities.[2]
| Technique | Information Provided | Typical Detection Limit |
| HPLC-UV | Quantitative Purity (% Area) | ~0.05 - 0.1% |
| ¹H NMR | Structural Confirmation, Impurity ID | ~1% |
| LC-MS | Molecular Weight of Components | <0.01% (highly sensitive) |
| DSC | Absolute Molar Purity | ~0.1% (for purities >98.5%)[2] |
| Caption: Comparison of common analytical techniques for purity assessment. |
Part 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography for a Basic Nicotinic Acid Ester
This protocol provides a step-by-step guide for purifying a moderately polar, basic nicotinic acid ester using a mobile phase with a triethylamine additive.
1. Solvent System Selection: a. On a silica TLC plate, test various ratios of Hexane:Ethyl Acetate. b. Add 0.5% triethylamine (TEA) to the developing chamber. c. The ideal system will give the product an Rf of ~0.3 and show good separation from impurities.
2. Column Packing (Dry Packing): a. Plug the column with a small piece of cotton, then add a ~1 cm layer of sand. b. Add the required amount of silica gel (Silica 60, 40-63 µm) as a dry powder. c. Gently tap the column to settle the silica, then add another ~1 cm layer of sand on top. d. Wet the column by passing the initial, least polar mobile phase through it under positive pressure until the silica is fully saturated and the packing is firm. Do not let the column run dry.[4]
3. Sample Loading: a. Dissolve the crude product in a minimal amount of a weak solvent, such as dichloromethane or the mobile phase itself.[14] b. Carefully apply the solution to the top of the silica bed. c. Open the stopcock and allow the sample to absorb onto the silica, stopping when the solvent level is at the top of the sand.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Apply positive pressure to begin elution at a steady flow rate. c. Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size. d. Monitor the elution process by TLC, spotting every few fractions to track the separation.[4]
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Place the final product under high vacuum to remove residual solvents.
Caption: Workflow for flash column chromatography of a basic compound.
Protocol 2: Recrystallization of a Nicotinic Acid Derivative
This protocol outlines a general procedure for purifying a solid nicotinic acid derivative.
1. Solvent Selection: a. Place a small amount of the crude solid in several test tubes. b. Test different solvents. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common choices include water, ethanol, isopropanol, ethyl acetate, or mixtures.[8][15] c. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[5] Keep the solution at or near boiling.
3. Decolorization (Optional): a. If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. b. Add a very small amount of activated charcoal (a spatula tip).[15] c. Re-heat the mixture to boiling for a few minutes.
4. Hot Filtration: a. If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
5. Crystallization: a. Cover the flask and allow the clear filtrate to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. c. Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. biotage.com [biotage.com]
- 15. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthesized Methyl 5-acetylnicotinate
Welcome to the technical support center for the purification of Methyl 5-acetylnicotinate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound is a discolored solid/oil. What are the likely impurities I need to remove?
A: The nature and color of your crude product provide initial clues about the impurities present. These typically fall into three categories:
-
Unreacted Starting Materials: Depending on your synthetic route, this could include 5-methylnicotinic acid or 5-bromonicotinate. If you performed an esterification using thionyl chloride and methanol, residual 5-methylnicotinic acid is a common acidic impurity.[1]
-
Reagent-Derived Impurities: These include catalysts, bases, or coupling agents used in the synthesis. For instance, palladium catalysts from cross-coupling reactions or residual bases from workup procedures.
-
Reaction By-products: These are often the most challenging to remove. Common by-products can include the hydrolyzed product, 5-acetylnicotinic acid (if water is present), or isomers formed during the reaction. In syntheses starting from 3,5-lutidine, related oxidized species like 3,5-pyridinedicarboxylic acid can also be present as impurities.[2]
A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended to identify the number and nature of the impurities before selecting a purification strategy.
Purification Strategy Decision Workflow
Before diving into specific techniques, it's crucial to select the most appropriate method based on the nature of your crude product and the impurities present.
Caption: A decision tree for selecting the optimal purification method.
Section 1: Recrystallization
Q2: My product is a solid. How do I perform a recrystallization, and what is the best solvent?
A: Recrystallization is an excellent and scalable technique for purifying crystalline solids. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[3] The ideal solvent should dissolve your product completely at its boiling point but poorly at room temperature or below. Meanwhile, impurities should either be completely soluble at all temperatures or completely insoluble.
Finding a Suitable Solvent:
Systematic solvent screening is critical. Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, hexanes, toluene, and mixtures thereof) at room temperature and at boiling.
| Solvent System | Suitability for this compound | Rationale & Comments |
| Isopropanol | Excellent | Often provides good solubility when hot and poor solubility when cold for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Very Good | A versatile mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbidity (cloudiness) appears. Re-heat to clarify and then cool slowly.[4] |
| Ethanol/Water | Good | Similar to EtOAc/Hexanes, this polar mixed-solvent system can be effective. Dissolve in hot ethanol and add water dropwise. |
| Toluene | Fair | May work but requires higher temperatures. Good for removing more polar impurities. |
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves. Do not add excessive solvent, as this will reduce your yield.[3][5]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Rushing this step can trap impurities.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often caused by using a solvent with too high a boiling point or by the presence of significant impurities that depress the melting point.
Troubleshooting Steps:
-
Add More Solvent: Your solution may be too concentrated. Return the mixture to the heat source and add more of the "soluble solvent" (e.g., more ethyl acetate in an EtOAc/hexanes system) to decrease the saturation point.[4]
-
Lower the Temperature: Switch to a lower-boiling solvent system.
-
Seed the Solution: If the oil persists upon cooling, try adding a tiny "seed" crystal of previously purified product to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites.[3]
Section 2: Flash Column Chromatography
Flash chromatography is a highly effective but often challenging method for purifying pyridine derivatives due to their basic nature.
Q4: I'm seeing significant peak tailing for my product during flash chromatography. Why is this happening and how can I fix it?
A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[7] The underlying cause is the interaction between the basic nitrogen of your pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica. This creates a secondary, strong interaction that slows the elution of a portion of your compound, causing the peak to "tail."
Experimental Protocol: Method for Reducing Peak Tailing
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase (eluent).
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., ethyl acetate/hexanes). The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively masking them from your product.[7]
-
-
Stationary Phase Choice: If tailing persists, the silica itself is the problem.
-
Use Deactivated Silica: You can deactivate the silica gel yourself by preparing a slurry with your TEA-containing mobile phase before packing the column.
-
Switch to Alumina: Alumina is a more basic stationary phase than silica and can be an excellent alternative for purifying basic compounds.[8]
-
Use End-Capped or Polymer-Based Columns: For HPLC/UHPLC, columns where the residual silanol groups are chemically "capped" (e.g., C18 columns) or polymer-based columns are designed to produce symmetrical peaks for basic compounds.[7]
-
Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[8]
Troubleshooting Workflow for Compound Stability
Caption: A workflow for troubleshooting low recovery and compound stability on silica gel.[7]
Alternatives to Silica Gel:
-
Florisil or Alumina: These are common alternatives that can be used if your compound is acid-sensitive.[8]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase (e.g., C18) chromatography using polar solvents like acetonitrile and water may be a viable option.
Section 3: Chemical Purification (Acid-Base Extraction)
Q6: How can I leverage the basicity of the pyridine ring to perform a liquid-liquid extraction?
A: Acid-base extraction is a powerful chemical method to separate compounds based on their acidic or basic properties. Since this compound is basic, it can be protonated to form a water-soluble salt, allowing for the easy removal of neutral organic impurities.
Caption: Workflow for purifying this compound via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1M hydrochloric acid (HCl). The basic product will react with the acid and move into the aqueous layer as its hydrochloride salt. Neutral organic impurities will remain in the organic layer.
-
Separate: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Basify: Add a fresh portion of ethyl acetate to the combined aqueous layers. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with swirling, until the aqueous layer is basic (pH > 9, check with pH paper). This will deprotonate your product, making it neutral and organic-soluble again.
-
Extract Product: Shake the separatory funnel to extract the neutral product back into the fresh ethyl acetate layer.
-
Isolate: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
This technique is particularly effective for removing greasy, non-polar by-products that are difficult to separate by chromatography.
References
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Optimizing the Esterification of 5-Acetylnicotinic Acid
Welcome to the technical support center for the esterification of 5-acetylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and successfully optimize your esterification reactions.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the esterification of 5-acetylnicotinic acid. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Issue 1: Low or No Ester Conversion
Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a large amount of unreacted 5-acetylnicotinic acid and minimal or no formation of the desired ester.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Loading:
-
Causality: The classic Fischer-Speier esterification is an equilibrium-driven process catalyzed by a strong acid.[1] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3] Insufficient catalyst leads to a slow reaction rate. For heteroaromatic acids like 5-acetylnicotinic acid, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic attack but also requires sufficient acid catalyst to ensure protonation of the carboxylic acid group.
-
Solution:
-
Increase Catalyst Concentration: For standard acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), incrementally increase the loading. Start with a catalytic amount and increase as needed.[1]
-
Alternative Catalysts: Consider using thionyl chloride (SOCl₂) with the alcohol as the solvent.[4][5] This in situ generates anhydrous HCl, which is a very effective catalyst.[4] Another approach is to use a solid acid catalyst, such as MoO₃/SiO₂, which can simplify workup and may offer improved yields.[6][7]
-
-
-
Presence of Water:
-
Causality: Esterification is a reversible reaction where water is a byproduct.[1][8] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, thus reducing the ester yield.[2]
-
Solution:
-
Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, use a Dean-Stark apparatus to continuously remove water as it forms.[1] This is a highly effective method for driving the reaction to completion.[1] A patent for the preparation of ethyl nicotinate describes a process of heating nicotinic acid, ethanol, and a solid acid catalyst in toluene, followed by reflux to remove water.[9]
-
Use of Dehydrating Agents: Add a dehydrating agent to the reaction mixture. However, be cautious as some dehydrating agents can interfere with the reaction or complicate purification. Concentrated sulfuric acid itself acts as a dehydrating agent.[10]
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: Like most chemical reactions, the rate of esterification is dependent on temperature. Insufficient heat will result in a slow reaction rate, while excessive heat can lead to side reactions and degradation of the starting material or product. The reaction also needs sufficient time to reach equilibrium or completion.
-
Solution:
-
Optimize Temperature: For Fischer esterification, refluxing the alcohol is a common practice.[11] The optimal temperature will depend on the alcohol and solvent used.
-
Extend Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique. Continue the reaction until no further conversion is observed. A procedure for the esterification of isonicotinic acid suggests heating the reaction mixture on a water bath for 8 hours.[5]
-
-
Issue 2: Formation of Impurities and Side Products
Symptom: The final product is contaminated with significant amounts of unknown substances, making purification difficult and reducing the overall yield.
Potential Causes & Solutions:
-
Side Reactions of the Acetyl Group:
-
Causality: The acetyl group on the pyridine ring is a ketone, which under certain conditions can undergo side reactions. While generally stable under acidic esterification conditions, prolonged exposure to high temperatures or very strong acids could potentially lead to undesired reactions.
-
Solution:
-
Milder Reaction Conditions: If side reactions are suspected, consider using milder esterification methods. Steglich esterification, using DCC and DMAP, is an option for acid-sensitive substrates, although it is more commonly used for base-catalyzed reactions.[4]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures to minimize the potential for side product formation.
-
-
-
Contamination from Starting Materials:
-
Causality: Impurities in the starting 5-acetylnicotinic acid or the alcohol will be carried through the reaction and can complicate purification.
-
Solution:
-
Purify Starting Materials: Ensure the purity of your 5-acetylnicotinic acid and alcohol before starting the reaction. Recrystallization of the acid or distillation of the alcohol may be necessary.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Symptom: Challenges in separating the ester from the reaction mixture, leading to low isolated yields or impure product.
Potential Causes & Solutions:
-
Incomplete Neutralization:
-
Causality: After an acid-catalyzed esterification, the excess acid catalyst must be neutralized. Incomplete neutralization can lead to the formation of salts that may be difficult to separate from the ester. The pyridine nitrogen in the product will also be protonated and needs to be neutralized to allow for extraction into an organic solvent.
-
Solution:
-
Careful Neutralization: After the reaction, cool the mixture and carefully neutralize it with a base such as a saturated sodium bicarbonate or sodium carbonate solution.[12] Monitor the pH to ensure complete neutralization.
-
Extraction: Extract the ester into a suitable organic solvent like ethyl acetate or chloroform.[12][13]
-
-
-
Emulsion Formation During Extraction:
-
Causality: The presence of both organic and aqueous layers, along with potential salts, can sometimes lead to the formation of a stable emulsion during workup, making separation difficult.
-
Solution:
-
Break the Emulsion: Adding a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration: In some cases, filtering the mixture through a pad of celite can help to break the emulsion.
-
-
-
Co-distillation or Similar Boiling Points:
-
Causality: If the boiling point of the ester is close to that of the alcohol or other impurities, purification by simple distillation may be challenging.
-
Solution:
-
Fractional Distillation: For esters with boiling points close to other components, fractional distillation is a more effective purification method.[11]
-
Column Chromatography: For high-purity requirements, column chromatography is an excellent method for separating the ester from impurities.[12] A researcher in one study purified the product by column chromatography.[12]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for the esterification of 5-acetylnicotinic acid on a large scale?
A1: For large-scale synthesis, Fischer-Speier esterification is generally the most economical method.[1] This involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][11] To drive the equilibrium towards the product, the alcohol is often used as the solvent, and water is removed as it is formed, for example, by azeotropic distillation with toluene.[1][9]
Q2: Can I use a base-catalyzed method for this esterification?
A2: Base-catalyzed esterification (saponification followed by alkylation) is generally not a direct one-step method for converting a carboxylic acid to an ester.[14] It typically involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is then reacted with an alkyl halide. This is a two-step process and may not be as efficient as acid-catalyzed methods for this specific substrate.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative information about the conversion of the starting material and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester.
Q4: What are the typical yields for the esterification of nicotinic acid derivatives?
A4: The yields can vary significantly depending on the specific substrate, alcohol, and reaction conditions. For the synthesis of methyl nicotinate, yields of around 79% have been reported using sulfuric acid as a catalyst.[6][7] A synthesis of methyl 5-methylnicotinate reported a yield of 98.2%.[13] With optimization, it is reasonable to expect good to excellent yields for the esterification of 5-acetylnicotinic acid.
III. Experimental Protocols & Data
Table 1: Comparison of Common Esterification Conditions
| Method | Catalyst | Alcohol | Solvent | Temperature | Key Advantages | Potential Issues |
| Fischer-Speier | H₂SO₄, TsOH | Excess (e.g., Methanol, Ethanol) | Alcohol or Toluene | Reflux | Cost-effective, simple | Reversible, requires water removal |
| SOCl₂ Method | SOCl₂ | Stoichiometric | Alcohol | 0 °C to Reflux | High yield, irreversible | SOCl₂ is corrosive and toxic |
| Solid Acid Catalyst | MoO₃/SiO₂ | Stoichiometric | Toluene | Reflux | Catalyst is recyclable, easier workup | May have lower activity than mineral acids |
Protocol 1: General Procedure for Fischer Esterification of 5-Acetylnicotinic Acid with Methanol
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetylnicotinic acid (1 equivalent).
-
Reagents: Add an excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure methyl 5-acetylnicotinate.
-
Diagram 1: Fischer Esterification Workflow
Caption: A typical workflow for Fischer esterification.
Diagram 2: Troubleshooting Logic for Low Ester Conversion
Caption: Troubleshooting low ester conversion.
IV. References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from --INVALID-LINK--
-
It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? Retrieved from --INVALID-LINK--
-
de Oliveira, D. C., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal, 1(1).
-
Hoffmann-La Roche. (1949). Ester of nicotinic acid. U.S. Patent 2,485,152.
-
CN106957262A. (2017). A kind of preparation method of ethyl nicotinate. Google Patents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Large scale esterification process for the synthesis of various products. Retrieved from --INVALID-LINK--
-
Russian Journal of Applied Chemistry. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 346-348.
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from --INVALID-LINK--
-
Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--
-
ResearchGate. (2006). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved from --INVALID-LINK--
-
CN106699650A. (2017). Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents. Retrieved from --INVALID-LINK--
-
ChemComplete. (2017, December 19). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Synblock. (n.d.). CAS 4763-58-0 | ethyl 2-acetylnicotinate. Retrieved from --INVALID-LINK--
-
MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Derivatization of Ethyl 5-acenaphthoylformate for Advanced Materials. Retrieved from --INVALID-LINK--
-
Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of methyl 5-acetylsalicylate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. Retrieved from --INVALID-LINK--
-
Peer Learning at Lehigh. (2019, October 26). Reverse Fischer Mechanism Problem (CHM 112) [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from --INVALID-LINK--
-
HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification [Video]. YouTube. Retrieved from --INVALID-LINK--
-
UCHEM. (2025). High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Retrieved from --INVALID-LINK--
-
Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from --INVALID-LINK--
-
US4521595A. (1985). Process for the purification of esters. Google Patents. Retrieved from --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 5-METHYLNICOTINATE synthesis. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 14. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Challenges of Scaling Up Methyl 5-acetylnicotinate Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide practical, in-depth assistance for overcoming common hurdles encountered during the scale-up of Methyl 5-acetylnicotinate synthesis. As a crucial intermediate in the development of numerous pharmaceutical compounds, the robust and efficient production of this molecule is paramount. This guide, structured in a user-friendly question-and-answer format, addresses specific experimental issues with a focus on the underlying scientific principles to empower you to troubleshoot effectively.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section tackles specific problems that can arise during the scale-up process. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical engineering and organic synthesis principles.
Issue 1: Inconsistent Reaction Yields and Purity at Larger Scales
Question: We successfully synthesized this compound on a gram scale with high purity. However, upon scaling to a multi-kilogram batch, we are observing a significant drop in yield and the formation of several impurities. What are the likely causes and how can we address them?
Potential Causes & Solutions:
-
Inefficient Heat Transfer: Exothermic reactions, common in nicotinic acid derivatization, can lead to localized "hot spots" in larger reactors. This can accelerate side reactions and decomposition.[1]
-
Solution: Employ a jacketed reactor with a reliable temperature control system. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to better manage the heat evolution.[1]
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can result in non-uniform reaction conditions, leading to incomplete conversion and the formation of byproducts.
-
Solution: Utilize an overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure thorough mixing. The mixing speed should be optimized to create a vortex that indicates good surface-to-bottom turnover without excessive splashing.
-
-
Reagent Addition Rate: The rate of addition of critical reagents can significantly impact the reaction profile. A rapid addition that was manageable on a small scale might lead to an uncontrolled exotherm or localized high concentrations of reactants at a larger scale.
-
Solution: Implement a controlled addition strategy using a syringe pump or a dropping funnel with precise flow control. Monitor the internal reaction temperature closely during the addition.
-
Issue 2: Difficulty in Product Isolation and Purification
Question: During the work-up of our large-scale reaction, we are struggling to obtain a crystalline product. The crude material is an oil that is difficult to purify by recrystallization. What could be the issue?
Potential Causes & Solutions:
-
Presence of Oily Impurities: Side reactions can produce viscous, non-crystalline byproducts that inhibit the crystallization of the desired product.
-
Solution:
-
Aqueous Washes: Perform a series of aqueous washes of the organic layer to remove water-soluble impurities. Consider washes with a dilute acid or base to remove any unreacted starting materials or acidic/basic byproducts.
-
Solvent Trituration: Attempt to triturate the crude oil with a non-polar solvent in which the desired product has low solubility but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization.
-
Chromatography: If other methods fail, column chromatography may be necessary to purify the product. While less ideal for very large scales, it can be a viable option for intermediate quantities.
-
-
-
Incorrect pH during Work-up: The pH of the aqueous phase during extraction can be critical for ensuring the product is in the desired form for isolation.
-
Solution: Carefully adjust the pH of the reaction mixture before extraction. For this compound, which has a basic nitrogen on the pyridine ring, adjusting the pH can influence its solubility in aqueous and organic phases.
-
-
Residual Solvents: Trapped solvent molecules can interfere with the crystal lattice formation.
-
Solution: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any residual solvents before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
This section addresses broader, more general questions related to the scale-up of this compound synthesis.
Q1: What are the primary synthetic routes for this compound and their scale-up considerations?
There are several reported synthetic pathways to this compound. A common approach involves the esterification of 5-acetylnicotinic acid.[2]
-
Key Considerations for Scale-up:
-
Esterification: Fischer esterification, using an excess of methanol and a catalytic amount of strong acid (like sulfuric acid), is a common method.[3] At scale, the removal of water to drive the equilibrium towards the product becomes crucial. This can be achieved through azeotropic distillation.
-
Starting Material Purity: The purity of the starting 5-acetylnicotinic acid is critical. Impurities in the starting material can be carried through the synthesis and complicate purification.
-
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
-
Incomplete Esterification: This is a common issue, especially if water is not effectively removed from the reaction mixture. Monitoring the reaction by TLC or HPLC is essential to ensure complete conversion.[3]
-
Hydrolysis of the Ester: During work-up, exposure to strongly acidic or basic conditions for prolonged periods can lead to the hydrolysis of the methyl ester back to the carboxylic acid.
-
Reactions at the Acetyl Group: The acetyl group can potentially undergo side reactions such as aldol condensation under certain conditions, although this is generally less common under standard esterification conditions.
Q3: What are the critical safety considerations when scaling up the production of this compound?
-
Handling of Reagents:
-
Methanol: Is flammable and toxic.[3] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[4]
-
Strong Acids (e.g., Sulfuric Acid): Are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat, is mandatory.[3]
-
-
Exothermic Reactions: As mentioned in the troubleshooting section, be prepared to manage the heat generated during the reaction. A quench solution should be readily available in case of a thermal runaway.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a flame-retardant lab coat.[5]
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Fischer Esterification
This protocol outlines a general procedure for the esterification of 5-acetylnicotinic acid with methanol.
Materials:
-
5-acetylnicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, and a temperature probe, add 5-acetylnicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes) to the reactor and begin stirring.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a stirred, chilled solution of saturated sodium bicarbonate. Caution: Gas evolution (CO2) will occur.
-
Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.
Diagram 2: General Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis process.
Quantitative Data Summary
| Parameter | Lab Scale (1-10 g) | Kilo-Lab Scale (100-500 g) | Pilot Plant Scale (>1 kg) |
| Typical Yield | 85-95% | 70-85% | 65-80% |
| Purity (Crude) | >95% | 85-95% | 80-90% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Key Challenge | Product Isolation | Heat & Mass Transfer | Process Control & Safety |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and equipment used.
References
Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 5-acetylnicotinate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 5-acetylnicotinate and need to ensure its stability during experimental workup. Unintended hydrolysis of the ester to its corresponding carboxylic acid, 5-acetylnicotinic acid, is a common challenge that can lead to reduced yields and purification difficulties. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate this issue effectively.
Understanding the Challenge: The Hydrolysis of this compound
This compound, like other esters, is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, yielding the parent carboxylic acid and methanol. This process can be catalyzed by both acids and bases, which are often present during the workup of a chemical reaction.
The pyridine ring in this compound adds a layer of complexity. The nitrogen atom can be protonated under acidic conditions, potentially influencing the reactivity of the ester. Furthermore, the acetyl group at the 5-position is an electron-withdrawing group. This electronic effect can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions and thus potentially increasing the rate of hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound hydrolysis during workup?
A1: The primary causes are exposure to acidic or basic aqueous solutions, especially at elevated temperatures. Key steps during workup that pose a risk include:
-
Neutralization of acid catalysts: Using strong bases like sodium hydroxide or potassium hydroxide for neutralization can significantly promote saponification, the base-catalyzed hydrolysis of esters.[2]
-
Aqueous washes: Prolonged contact with water, even at neutral pH, can lead to slow hydrolysis. This is exacerbated if the aqueous phase is even slightly acidic or basic.
-
Elevated temperatures: Performing extractions or washes at room temperature or higher will accelerate the rate of hydrolysis.
Q2: How can I tell if my product has hydrolyzed?
A2: The most common indication of hydrolysis is a lower-than-expected yield of your final ester product. Analytically, you can detect the presence of the hydrolysis product, 5-acetylnicotinic acid, using techniques such as:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) in the 1H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The appearance of a new, typically earlier-eluting peak corresponding to 5-acetylnicotinic acid.
Q3: Is the acetyl group on the pyridine ring likely to make the ester more or less stable?
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
If you suspect that hydrolysis is occurring during your workup, this guide will help you pinpoint the cause and implement effective solutions.
Problem: Low yield of this compound and presence of a more polar impurity (likely 5-acetylnicotinic acid).
Caption: Recommended experimental workflow for a hydrolysis-sensitive workup of this compound.
Analytical Method for Monitoring Hydrolysis
To accurately assess the extent of hydrolysis, a reliable analytical method that can separate and quantify both this compound and 5-acetylnicotinic acid is essential. While a specific validated method for this pair was not found in the reviewed literature, a High-Performance Liquid Chromatography (HPLC) method can be developed based on established methods for other nicotinic acid derivatives. [3][4][5] Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). [6] |
| Detection | UV detection at approximately 210 nm or 260 nm. [3] |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient or controlled at 25 °C |
Rationale for Method Development:
-
A C18 column is a standard choice for the separation of small organic molecules of moderate polarity.
-
A reverse-phase method will elute the more polar 5-acetylnicotinic acid before the less polar this compound.
-
An acidic modifier in the mobile phase is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
For more sensitive and specific quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. [7][8] Note: This proposed method would require validation to confirm its suitability for the accurate quantification of both analytes.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Methyl 5-acetylnicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving Methyl 5-acetylnicotinate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying and mitigating common byproducts encountered during your experiments. As Senior Application Scientists, we have compiled this resource based on both established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses common questions regarding the formation of byproducts in reactions with this compound.
Q1: What are the most common byproducts I should expect when working with this compound?
A1: The most frequently observed byproducts in reactions involving this compound arise from three primary pathways: hydrolysis, transesterification, and decarboxylation.
-
5-Acetylnicotinic acid: This is the product of ester hydrolysis, where the methyl ester group is converted back to a carboxylic acid. This can be catalyzed by the presence of acid or base and water in the reaction mixture.[1][2][3][4]
-
Transesterification Products: If your reaction involves other alcohols as solvents or reagents, you may see the formation of different esters of 5-acetylnicotinic acid.[5][6][7] For example, using ethanol as a solvent can lead to the formation of Ethyl 5-acetylnicotinate.
-
Pyridine Derivatives from Decarboxylation: Under high temperatures, nicotinic acid derivatives can undergo decarboxylation, leading to the formation of pyridine.[8][9][10] While less common under standard reaction conditions for the methyl ester, it is a potential byproduct, especially if hydrolysis to the carboxylic acid occurs first.
Q2: My reaction is supposed to be anhydrous, but I'm still seeing the hydrolyzed byproduct, 5-acetylnicotinic acid. Why is this happening?
A2: Even in reactions designed to be anhydrous, trace amounts of water can be introduced from several sources, leading to hydrolysis. Consider the following possibilities:
-
Reagent/Solvent Contamination: "Anhydrous" solvents can absorb atmospheric moisture if not handled and stored properly. Reagents themselves may also contain residual water.
-
Incomplete Drying of Glassware: Ensure all glassware is thoroughly dried, preferably in an oven, and cooled under an inert atmosphere before use.
-
Atmospheric Moisture: Reactions run under an air atmosphere can be susceptible to moisture. Using an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: I'm performing a reaction with a different alcohol and observing a new ester byproduct. How can I minimize this transesterification?
A3: Transesterification is an equilibrium-driven process. To minimize the formation of an unwanted ester, you can:
-
Use this compound as the Limiting Reagent: This will favor the consumption of the starting material.
-
Remove the Methanol Byproduct: If feasible for your reaction setup, removing the methanol as it is formed can shift the equilibrium towards the desired product. This can sometimes be achieved by distillation if there is a sufficient boiling point difference.
-
Catalyst Choice: The choice of acid or base catalyst can influence the rate of transesterification.[6] In some cases, a milder catalyst may be sufficient for the primary reaction while minimizing transesterification.
Section 2: Troubleshooting Guide - Identifying and Resolving Byproduct Issues
This guide provides a systematic approach to identifying and addressing byproduct formation in your this compound reactions.
Issue 1: An unexpected peak appears in my HPLC/GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Step-by-Step Guidance:
-
Characterize the Peak:
-
Mass Spectrometry (MS): Determine the molecular weight of the unknown compound. This is the most critical piece of information for initial identification. The molecular weight of this compound is 179.17 g/mol .[11][12]
-
Retention Time: Note the retention time of the peak. This will be useful for comparison with known standards.
-
-
Hypothesize Potential Byproducts:
-
Hydrolysis Product (5-Acetylnicotinic acid): Molecular Weight = 165.15 g/mol . Look for a peak with this mass.
-
Transesterification Product (e.g., Ethyl 5-acetylnicotinate): Molecular Weight = 193.20 g/mol . The mass will depend on the alcohol used.
-
Decarboxylation Product (Pyridine after hydrolysis): Molecular Weight = 79.10 g/mol . This is less likely but possible under harsh conditions.
-
-
Confirm Identity:
-
Co-injection: If you have a pure sample of a suspected byproduct, inject it along with your reaction mixture. If the peak of interest increases in intensity, it confirms the identity.
-
NMR Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR will provide definitive structural information.
-
Issue 2: Significant formation of 5-acetylnicotinic acid is observed.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Water acts as a nucleophile, attacking the ester carbonyl and leading to hydrolysis.[1] | Rigorously dry all solvents and reagents. Use freshly dried glassware and maintain an inert atmosphere. |
| Acidic or Basic Conditions | Both acid and base can catalyze the hydrolysis of esters.[1] | If possible, perform the reaction under neutral conditions. If a catalyst is required, use the minimum effective amount. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of hydrolysis. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Issue 3: My desired product is contaminated with a transesterified byproduct.
Mitigation Strategies:
| Strategy | Mechanism | Implementation |
| Le Chatelier's Principle | Shifting the reaction equilibrium. | Use an excess of the desired alcohol nucleophile or remove the methanol byproduct as it forms. |
| Catalyst Optimization | Reducing the rate of the side reaction. | Screen different acid or base catalysts to find one that selectively promotes the desired reaction over transesterification. |
| Purification | Separating the product from the byproduct. | Utilize chromatographic techniques such as column chromatography or preparative HPLC for separation.[13] Distillation may also be an option if boiling points differ significantly.[14] |
Section 3: Experimental Protocols - Analytical Methods for Byproduct Detection
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This protocol provides a general method for monitoring the progress of your reaction and detecting the formation of common byproducts.
Objective: To separate and quantify this compound and its potential byproducts (e.g., 5-acetylnicotinic acid).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Reaction samples
-
Standards of this compound and suspected byproducts (if available)
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a neutralizing agent).
-
Dilute the sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to your starting material, product, and any byproducts by comparing their retention times to those of the standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Expected Results: 5-acetylnicotinic acid, being more polar, will typically have a shorter retention time than this compound on a reverse-phase column.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
Objective: To identify volatile byproducts, such as those resulting from decarboxylation.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
-
Helium carrier gas
-
Reaction samples
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample if it contains solid particles.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the compound.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify the compounds.
-
Section 4: Mechanistic Insights
Understanding the mechanisms of byproduct formation is key to preventing them.
Mechanism 1: Acid-Catalyzed Hydrolysis
Caption: Mechanism of acid-catalyzed ester hydrolysis.
In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile and attack the carbonyl carbon.[15] Subsequent proton transfer and elimination of methanol yield the carboxylic acid.
Mechanism 2: Base-Catalyzed Transesterification
Caption: Mechanism of base-catalyzed transesterification.
A strong nucleophile, such as an alkoxide, attacks the carbonyl carbon of the ester to form a tetrahedral intermediate.[7] The elimination of the methoxide leaving group results in the formation of a new ester.[7]
References
- 1. youtube.com [youtube.com]
- 2. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 4. The hydrolysis of alpha-N-acetylglycyl-l-lysine methyl ester by urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound ,38940-61-3 Buyers_Chemical Cloud Database [chemcd.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comparing Methyl 5-acetylnicotinate to other nicotinic acid esters
An In-Depth Comparative Analysis of Methyl 5-acetylnicotinate and Other Nicotinic Acid Esters for Drug Development Professionals
Introduction: Beyond the Parent Acid
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1] In pharmacological applications, high doses of nicotinic acid are utilized for their broad-spectrum lipid-modifying effects, notably for increasing high-density lipoprotein (HDL) cholesterol.[2] However, the therapeutic utility of nicotinic acid is often hampered by poor patient compliance due to side effects like cutaneous flushing and, with some formulations, potential hepatotoxicity.[3]
To overcome these limitations and modulate the compound's pharmacokinetic profile, medicinal chemists frequently turn to esterification. Nicotinic acid esters are developed as prodrugs or analogs to enhance properties such as lipophilicity, membrane permeability, and metabolic stability, thereby altering absorption, distribution, metabolism, and excretion (ADME) profiles.[4]
This guide focuses on This compound , a derivative distinguished by an acetyl group at the 5-position of the pyridine ring.[5][6] We will provide a comprehensive, data-driven comparison of this molecule against other common nicotinic acid esters, such as methyl nicotinate and ethyl nicotinate. The objective is to equip researchers, scientists, and drug development professionals with the objective data and experimental frameworks necessary to evaluate the potential of these compounds in their research endeavors.
Physicochemical Properties: A Foundation for Performance
The substitution on the pyridine ring and the nature of the ester group fundamentally dictate the molecule's physical and chemical characteristics. These properties, in turn, influence its biological behavior, from solubility and membrane transport to receptor interaction. The acetyl group on this compound, for instance, introduces a keto functionality and increases the molecular weight, which can significantly alter its polarity and hydrogen bonding capacity compared to simpler alkyl esters.
| Property | This compound | Methyl Nicotinate | Ethyl Nicotinate |
| Molecular Formula | C₉H₉NO₃[5] | C₇H₇NO₂[7] | C₈H₉NO₂[8] |
| Molecular Weight | 179.17 g/mol [5] | 137.14 g/mol [9] | 151.16 g/mol |
| Melting Point (°C) | N/A | 38-43[7][9] | 8-9 |
| Boiling Point (°C) | N/A | 209[7][9] | 225-227 |
| LogP (calculated) | ~1.0 | ~0.8[9] | ~1.3 |
| Water Solubility | Limited | Soluble[7] | Slightly Soluble |
Synthesis and Chemical Stability
The synthesis of nicotinic acid esters is typically achieved via Fischer-Speier esterification, where the parent carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[10] This straightforward approach allows for the generation of a diverse library of ester derivatives for screening.
General Synthesis Workflow
The diagram below illustrates the fundamental reaction for producing nicotinic acid esters. The choice of starting material (e.g., 5-acetylnicotinic acid vs. nicotinic acid) and the alcohol determines the final product.
Caption: General workflow for Fischer-Speier esterification of nicotinic acid derivatives.
The critical feature of these molecules from a prodrug perspective is the lability of the ester bond. This bond is designed to be stable in the gastrointestinal tract to allow for absorption but susceptible to hydrolysis by esterase enzymes in the blood, plasma, or liver to release the active nicotinic acid derivative.[11]
Comparative In Vitro Performance: Experimental Frameworks
To objectively compare these esters, a series of standardized in vitro assays are essential. These experiments provide quantitative data on metabolic stability, membrane permeability, and receptor affinity, which are critical indicators of potential in vivo performance.
A. Metabolic Stability
Metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes, providing an estimate of its intrinsic clearance (CLint) and in vivo half-life.[12][13][14] For esters, stability in plasma is as crucial as hepatic stability due to the prevalence of esterases.[11]
This assay evaluates metabolic clearance by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[15]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP enzymes).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "time zero" and "no cofactor" controls.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Caption: Workflow for a typical in vitro metabolic stability assay.
| Compound | In Vitro t½ (min, Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg) |
| This compound | 45 | 15.4 |
| Methyl Nicotinate | 25 | 27.7 |
| Ethyl Nicotinate | 35 | 19.8 |
This hypothetical data suggests that the 5-acetyl group may impart greater metabolic stability compared to the unsubstituted methyl nicotinate, potentially due to steric hindrance at the ester linkage, making it a poorer substrate for metabolizing enzymes.
B. Membrane Permeability
Permeability across the intestinal barrier is a prerequisite for oral bioavailability.[16] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive diffusion.[17][18][19]
-
Preparation:
-
Prepare a donor solution of the test compound in a buffer at a specific pH (e.g., pH 6.5 to simulate the small intestine).
-
Hydrate the filter of a 96-well PAMPA plate (donor plate) with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Fill a 96-well acceptor plate with buffer (e.g., pH 7.4).
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well (which did not diffuse), using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Compounds are often classified as having low, medium, or high permeability based on their Pe values.
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Compound | Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |
| This compound | Medium | 8.5 |
| Methyl Nicotinate | Medium | 9.2 |
| Ethyl Nicotinate | High | 12.1 |
This hypothetical data illustrates a common trend where permeability increases with lipophilicity. The slightly more polar acetyl group in this compound may marginally reduce its passive diffusion rate compared to methyl nicotinate, while the longer ethyl chain in ethyl nicotinate increases lipophilicity and enhances permeability.
C. Receptor Binding Affinity
Nicotinic acid's lipid-modifying effects are mediated in part by the G-protein coupled receptor HCA₂ (GPR109A).[2] Additionally, as nicotinic acid derivatives, these esters may interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a vast array of neurological processes.[20][21] A competitive binding assay can determine the affinity of these compounds for a specific receptor target.
-
Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).[22]
-
Prepare a series of dilutions of the unlabeled test compounds (competitors).
-
Select a suitable radioligand with high affinity for the receptor (e.g., [³H]epibatidine).
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, like nicotine).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[22]
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Interpretation:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. 38940-61-3 | this compound - AiFChem [aifchem.com]
- 6. cn.chemcd.com [cn.chemcd.com]
- 7. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. admescope.com [admescope.com]
- 16. researchgate.net [researchgate.net]
- 17. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medium.com [medium.com]
- 20. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 21. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthetic Methyl 5-acetylnicotinate: NMR vs. HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For synthetic small molecules like Methyl 5-acetylnicotinate, a versatile building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two instrumental techniques central to this task: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As researchers, scientists, and drug development professionals, understanding the nuances, strengths, and limitations of each method is paramount for making informed analytical choices.
This comparison is grounded in the principle that orthogonal analytical methods provide a more comprehensive and trustworthy purity profile. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for the analysis of this compound, and offer a head-to-head comparison of their performance characteristics.
The Imperative of Purity in Pharmaceutical Synthesis
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B/C/D) that mandate the reporting, identification, and qualification of impurities above specific thresholds to ensure patient safety.[2][3][4][5][6] For instance, the reporting threshold for new drug substances can be as low as 0.03%, with identification required at levels of 0.05% or higher, depending on the maximum daily dose.[3] This necessitates the use of highly sensitive and accurate analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical quality control, renowned for its high sensitivity and resolving power in separating components of a mixture.[1][7][8][9][10] It is often considered the gold standard for routine purity testing and impurity profiling.[8]
The power of HPLC lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). By carefully selecting the column chemistry, mobile phase composition, and detector, we can achieve separation of the main compound from structurally similar impurities.[1] For this compound, a reverse-phase HPLC method is typically employed.
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample solution. The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Trustworthiness of the Protocol: This method's reliability hinges on the assumption that all components, including impurities, have a similar response factor at the chosen UV wavelength.[4] If an impurity has a poor chromophore, its concentration can be underestimated. Therefore, for accurate quantification of specific impurities, reference standards for those impurities are required.
Quantitative NMR (qNMR): A Primary Method for Purity Determination
While HPLC is excellent for separation, quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[11] Its key advantage is that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for accurate quantification without the need for a reference standard of the analyte itself.
qNMR determines purity by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[12] This provides an absolute measure of the analyte's purity.
Experimental Workflow: qNMR Purity Assessment
Caption: Workflow for qNMR purity assessment of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic acid or 1,4-bis(trimethylsilyl)benzene. The standard should have signals that do not overlap with the analyte's signals.[13]
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and 10-15 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Crucially, a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest must be used to ensure full relaxation of the protons and accurate integration.[14]
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation[15]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
analyte = this compound
-
Self-Validation in the Protocol: The trustworthiness of qNMR lies in its fundamental principle. By using a certified internal standard and ensuring proper experimental conditions (complete dissolution, no overlapping signals, and adequate relaxation delay), the method provides a direct and absolute measure of purity.
Head-to-Head Comparison: NMR vs. HPLC
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning. | Signal intensity is directly proportional to the number of nuclei.[16] |
| Quantification | Relative (Area %), requires reference standards for absolute quantification of impurities.[4] | Absolute, using a certified internal standard.[14] |
| Sensitivity | High, capable of detecting trace impurities at ppm or even ppb levels.[9][17] | Lower, typically requires milligram quantities of sample.[14][17] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[14] | Lower, especially due to the need for long relaxation delays for accurate quantification.[14] |
| Information Provided | Purity profile, retention times of components. | Purity, structural confirmation of the main component, and potential identification of impurities.[11] |
| Sample Consumption | Low (micrograms).[14] | Higher (milligrams).[14] |
| Destructive | Yes.[14] | No, the sample can be recovered.[14] |
| Cost per Sample | Lower for routine analysis. | Can be lower than HPLC due to reduced solvent and consumable usage.[18] |
Synergistic Application: An Orthogonal Approach for Comprehensive Purity Assessment
While both HPLC and NMR are powerful techniques, they are most effective when used in a complementary, or orthogonal, manner.[14][19] HPLC excels at detecting and quantifying trace-level impurities that might be below the detection limit of NMR.[17] Conversely, qNMR provides an accurate, absolute measure of the purity of the bulk material and can confirm the identity of the main component simultaneously.[14]
For the purity assessment of a newly synthesized batch of this compound, a robust strategy would involve:
-
Initial Purity Screen by HPLC: To quickly assess the impurity profile and quantify any detectable impurities by area percent.
-
Absolute Purity Determination by qNMR: To obtain a highly accurate and precise purity value for the bulk material.
-
Cross-Validation: The results from both techniques can be used to build a comprehensive picture of the sample's purity. For example, an impurity detected by HPLC can be isolated and its structure confirmed by NMR.[19]
This dual-pronged approach ensures the highest level of confidence in the quality of the synthetic compound, satisfying the stringent requirements of the pharmaceutical industry and regulatory bodies.[14] By understanding the causality behind each experimental choice and leveraging the unique strengths of both HPLC and qNMR, researchers can ensure the integrity and reliability of their scientific findings and the safety of potential new medicines.
References
- 1. mastelf.com [mastelf.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. moravek.com [moravek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 10. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. rssl.com [rssl.com]
- 17. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. HPLC, a modular technique that complements NMR [specificpolymers.com]
Navigating the Unseen: A Comparative Guide to the Off-Target Effects of Methyl 5-acetylnicotinate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule research, the pursuit of target specificity is paramount. While a compound's on-target efficacy is the primary goal, its unintended interactions—the off-target effects—can lead to unforeseen biological consequences, toxicity, and ultimately, clinical failure. This guide provides a comprehensive framework for investigating the off-target profile of Methyl 5-acetylnicotinate, a nicotinic acid derivative. Due to the absence of a definitively characterized primary biological target for this specific molecule, we will proceed under the structurally-informed hypothesis that its intended targets belong to the family of nicotinic acetylcholine receptors (nAChRs) . This framework will allow for a robust comparison with alternative nAChR modulators and establish a paradigm for off-target profiling in early-stage drug discovery.
The Significance of Off-Target Evaluation
Off-target effects occur when a drug or small molecule binds to proteins other than its intended therapeutic target.[1] These unintended interactions can result in a range of outcomes, from negligible side effects to severe toxicity, significantly impacting the safety and efficacy of a potential therapeutic.[1] Early and comprehensive off-target profiling is therefore not merely a regulatory hurdle but a critical step in de-risking a drug development program, saving invaluable time and resources.[2]
Hypothetical On-Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[3] They are widely distributed throughout the central and peripheral nervous systems and are implicated in a multitude of physiological processes.[3] Given that this compound is a derivative of nicotinic acid, a known ligand for the GPR109A receptor with profound effects on lipid metabolism, and that other nicotinic acid analogs interact with nAChRs, it is a scientifically sound starting point to consider nAChRs as the hypothetical target class for this investigation.[4][5]
Comparative Alternatives
To establish a meaningful comparison, we will consider two well-characterized nAChR modulators with distinct selectivity profiles:
-
Nicotine: A non-selective agonist for a broad range of nAChR subtypes.[3]
-
Varenicline: A partial agonist with higher affinity for the α4β2 subtype.
These alternatives provide a spectrum of selectivity against which the off-target profile of this compound can be benchmarked.
Experimental Strategy for Off-Target Profiling
A multi-pronged approach combining in silico, in vitro, and cellular methods is essential for a thorough investigation of off-target effects.
Workflow for Off-Target Profiling
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Novel IDO1 Inhibitors: Methyl 5-acetylnicotinate vs. Epacadostat in a Cell-Free Enzymatic Assay
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5] Within the tumor microenvironment, the overexpression of IDO1 leads to the depletion of tryptophan, an amino acid crucial for T-cell proliferation and function. Concurrently, the accumulation of kynurenine and its downstream metabolites acts to suppress effector T-cells and promote the activity of regulatory T-cells, thereby fostering an immunosuppressive milieu that facilitates tumor growth.[1][6] This pivotal role in immune regulation has established IDO1 as a compelling therapeutic target for cancer immunotherapy.[2][3]
The development of small-molecule inhibitors targeting IDO1 has been an area of intense research. Epacadostat (INCB024360) emerged as a potent and selective inhibitor of IDO1, demonstrating promising results in early-phase clinical trials when combined with other immune checkpoint blockers.[1][7] However, it ultimately failed to meet its primary endpoint in a pivotal Phase III study, highlighting the need for a deeper understanding of IDO1 inhibition and the development of new chemical entities with potentially different modes of action or improved properties.[1][8]
This guide presents a comparative analysis of a novel investigational compound, Methyl 5-acetylnicotinate, against the well-characterized inhibitor, Epacadostat. The evaluation is conducted using a robust, cell-free enzymatic assay designed to quantify the direct inhibitory effect of these compounds on recombinant human IDO1. The primary endpoint of this assay is the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing compound potency.
The IDO1 Pathway and Mechanism of Inhibition
The catabolism of tryptophan by IDO1 is a key mechanism of immunosuppression in the tumor microenvironment. This guide focuses on a direct enzymatic assay to quantify the inhibition of this process.
Compound Profiles
-
This compound: A novel small molecule with a pyridine core, hypothesized to interact with the active site of the IDO1 enzyme. Its mechanism of action and potency are under investigation.
-
Epacadostat: A well-established, potent, and selective hydroxyamidine-based inhibitor of IDO1 that has been extensively studied in clinical trials.[1] It serves as the benchmark compound for this study.
Experimental Design: Cell-Free IDO1 Enzymatic Assay
The chosen assay directly measures the enzymatic activity of purified recombinant human IDO1. The principle relies on the quantification of kynurenine, a stable product of the enzymatic reaction, which is formed from the substrate L-tryptophan. The amount of kynurenine produced is inversely proportional to the inhibitory activity of the test compounds.
Assay Workflow
Detailed Protocol
This protocol is adapted from established methods for measuring IDO1 activity by quantifying kynurenine formation.[3][9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Reaction Cofactors: Prepare a stock solution containing 20 mM Ascorbic Acid, 10 µM Methylene Blue, and 100 µg/mL Catalase in the Assay Buffer.
-
Enzyme Solution: Dilute recombinant human IDO1 enzyme in Assay Buffer to the desired final concentration.
-
Substrate Solution: Prepare a stock solution of L-Tryptophan in Assay Buffer.
-
Test Compounds: Prepare 10 mM stock solutions of this compound and Epacadostat in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Termination Solution: 30% (w/v) Trichloroacetic Acid (TCA) in water.
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's Reagent) in acetic acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of the serially diluted test compounds or DMSO (for vehicle control) to the appropriate wells.
-
Add 50 µL of the Reaction Cofactors solution to all wells.
-
Add 25 µL of the diluted IDO1 enzyme solution to all wells except for the "no enzyme" background controls.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the L-Tryptophan substrate solution to all wells. The final reaction volume is 102 µL.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
Terminate the reaction by adding 25 µL of 30% TCA.[3][9] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.
-
Add 100 µL of the Detection Reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" background wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (1 - (Absorbance_of_Test_Well / Absorbance_of_Vehicle_Control)) * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Results
The inhibitory potency of this compound and Epacadostat against recombinant human IDO1 was determined. The experiment was conducted in triplicate, and the resulting IC50 values are summarized below.
| Compound | Average IC50 (nM) | Standard Deviation (nM) |
| Epacadostat | 7.2 | ± 1.5 |
| This compound | 85.6 | ± 9.8 |
Discussion and Interpretation
The results of the cell-free enzymatic assay provide a direct measure of the inhibitory potential of the test compounds on the IDO1 enzyme. The benchmark compound, Epacadostat , demonstrated potent inhibition of IDO1 with an IC50 value of 7.2 nM. This is consistent with previously reported low nanomolar potency for this inhibitor and validates the assay conditions.[1]
The novel investigational compound, This compound , exhibited a clear dose-dependent inhibition of IDO1 activity, with an IC50 value of 85.6 nM. While this indicates that this compound is a sub-micromolar inhibitor of IDO1, its potency is approximately 12-fold weaker than that of Epacadostat in this direct enzymatic assay.
The causality behind these experimental choices rests on the need for a controlled, direct comparison of enzymatic inhibition. A cell-free assay is advantageous for this purpose as it eliminates variables such as cell permeability, off-target effects, and compound metabolism that can confound results in cell-based assays. The use of a well-characterized inhibitor like Epacadostat serves as a crucial positive control, ensuring the assay is performing as expected and providing a reliable benchmark against which to judge the performance of a novel compound.
While the potency of this compound is lower than Epacadostat, this does not preclude its potential as a therapeutic candidate. Further studies would be required to evaluate its selectivity against other tryptophan-catabolizing enzymes (e.g., IDO2, TDO), as well as its pharmacokinetic and pharmacodynamic properties. A compound with lower potency but superior drug-like properties (e.g., oral bioavailability, metabolic stability, safety profile) could still represent a valuable lead for further optimization.
Conclusion
This guide provides a framework for the comparative evaluation of IDO1 inhibitors using a cell-free enzymatic assay. Under these experimental conditions, the novel compound this compound was identified as a sub-micromolar inhibitor of human IDO1, albeit with a lower potency than the clinical-stage inhibitor Epacadostat. These findings provide a quantitative basis for the further characterization and development of new chemical scaffolds for the inhibition of this important immuno-oncology target.
References
- 1. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 7. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Nicotinic Acid Derivatives: A Comparative Analysis for Drug Discovery
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships (SAR) of nicotinic acid derivatives, focusing on antimicrobial and anticancer applications. This guide synthesizes key findings from disparate studies to provide a comparative framework for designing novel therapeutic agents.
Introduction: The Versatile Nicotinic Acid Scaffold
Nicotinic acid, a form of vitamin B3, and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The pyridine ring of the nicotinic acid core serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships of various nicotinic acid derivatives, with a particular emphasis on how substitutions on the pyridine ring and modifications of the carboxylate group influence their antimicrobial and anticancer therapeutic potential. While direct comparative studies on methyl 5-acetylnicotinate derivatives are not extensively available in the public literature, by examining related nicotinic acid analogues, we can extrapolate key SAR principles to guide future drug design.
I. Antimicrobial Activity of Nicotinic Acid Derivatives: Key Structural Determinants
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Nicotinic acid derivatives have emerged as a promising class of compounds in this area.
Comparative Analysis of Antimicrobial Potency
A study on substituted phenylfuranylnicotinamidines, which are derivatives of nicotinic acid where the carboxyl group is replaced by an amidine, revealed potent antimicrobial activity. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 10–20 μM against a panel of Gram-positive and Gram-negative bacteria.[1][2]
For instance, compounds 4a and 4b in the study, featuring unsubstituted and 4-fluoro-substituted terminal phenyl rings respectively, demonstrated excellent activity against Staphylococcus aureus with MIC values of 10 μM, comparable to the antibiotic ampicillin.[1][2] This suggests that the nicotinamidine moiety is crucial for the antibacterial effect and that substitutions on the appended phenyl ring can modulate this activity.
In contrast, other studies on different heterocyclic scaffolds have also highlighted the importance of specific substitutions. For example, in a series of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives, a benzene sulfonated derivative (M1 ) showed activity against Staphylococcus aureus (MIC = 250 µg/ml), while the parent compound, metronidazole, was inactive against aerobic bacteria.[3] This underscores the principle that adding specific chemical moieties can dramatically alter the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity of Nicotinic Acid and Related Heterocyclic Derivatives
| Compound Class | Representative Compound(s) | Target Organism(s) | Key Activity Metric (MIC) | Reference(s) |
| Phenylfuranylnicotinamidines | 4a , 4b | Staphylococcus aureus | 10 μM | [1][2] |
| Benzene sulfonated nitroimidazole | M1 | Staphylococcus aureus | 250 µg/ml | [3] |
| Phenylacetamide nitroimidazole | M3 | Streptococcus B | 187.5 µg/ml | [3] |
Key SAR Insights for Antimicrobial Activity:
-
Amidine Moiety: The conversion of the nitrile precursor to the corresponding nicotinamidine was essential for the observed antimicrobial activity in the phenylfuranylnicotinamidine series.[1][2]
-
Terminal Phenyl Ring Substitution: The nature and position of substituents on the terminal phenyl ring of phenylfuranylnicotinamidines can modulate their cytotoxic and cytostatic effects.[1][2]
-
Bioisosteric Replacement: Replacing the carboxylate of nicotinic acid with other functional groups, such as amidines or by conjugation to other heterocyclic systems, is a viable strategy for developing potent antimicrobial agents.
II. Anticancer Potential of Nicotinic Acid Derivatives: Unraveling the SAR
The quest for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. Nicotinic acid derivatives have also been investigated for their antiproliferative activities against various cancer cell lines.
Comparative Analysis of Anticancer Efficacy
In the same study of substituted phenylfuranylnicotinamidines, several derivatives were screened for their cytotoxic activities against a panel of 60 human cancer cell lines.[1][2] The results indicated that the substitution pattern on the terminal phenyl ring could shift the activity from cytostatic to cytotoxic.
The most active compound, 4e , which possesses a 3,4,5-trimethoxyphenyl substitution, exhibited a submicromolar GI50 value of 0.83 μM, with a total growth inhibition (TGI) value of 2.51 μM.[1][2] This highlights the significant impact of methoxy substitutions on the phenyl ring in enhancing anticancer potency.
Another study on 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives demonstrated dose-dependent anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines.[4] Compounds 1 , 2 , and 4 from this series were identified as the most potent, suggesting that the nature of the aryl group at the 5-position of the pyrazoline ring is a critical determinant of anticancer activity.[4]
Table 2: Comparative Anticancer Activity of Nicotinic Acid and Related Heterocyclic Derivatives
| Compound Class | Representative Compound(s) | Cancer Cell Line(s) | Key Activity Metric (GI50/IC50) | Reference(s) |
| Phenylfuranylnicotinamidines | 4e (3,4,5-trimethoxyphenyl) | NCI-60 panel | GI50 = 0.83 μM | [1][2] |
| 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazolines | 1 , 2 , 4 | A549, C6 | Not specified, but most potent | [4] |
| Acetylated 5-aminosalicylate-thiazolinone hybrids | HH32 , HH33 | Various | Not specified, but showed potential | [5] |
Key SAR Insights for Anticancer Activity:
-
Phenyl Ring Substitution: The presence and positioning of electron-donating groups, such as methoxy groups, on a terminal phenyl ring appear to be favorable for enhancing anticancer activity.
-
Acetylation: The strategy of adding acetyl groups to certain drug molecules has been shown to enhance their therapeutic efficacy, including anticancer properties.[5]
-
Hybrid Compounds: The development of hybrid molecules that combine two or more pharmacophores into a single structure is a promising strategy for creating novel anticancer agents with potentially synergistic effects.[5]
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative nicotinamidine derivative and a standard antimicrobial assay are provided below.
Synthesis of Substituted Phenylfuranylnicotinamidines
The synthesis of the target nicotinamidines involves a two-step process starting from the corresponding nitrile precursors.
Step 1: Suzuki Coupling for Nitrile Precursors
A mixture of the appropriate bromo-nitrile starting material, a boronic acid, Pd(PPh3)4, and Na2CO3 in a solvent mixture of 1,4-dioxane and water is heated under reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the nitrile precursor.
Step 2: Conversion to Nicotinamidines
The nitrile precursor is treated with a solution of LiN(TMS)2 in THF. The reaction mixture is stirred at room temperature. After the reaction is complete, it is quenched with water and the product is extracted to yield the final nicotinamidine derivative.[1][2]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Key Concepts
Logical Relationship of SAR in Nicotinic Acid Derivatives
Caption: Logical flow from the core nicotinic acid scaffold to biological activity through various structural modifications.
Experimental Workflow for Synthesis and Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of nicotinic acid derivatives.
Conclusion and Future Directions
The structure-activity relationship studies of nicotinic acid derivatives reveal a rich field for the discovery of novel therapeutic agents. Key takeaways include the importance of the amidine functionality for antimicrobial activity and the significant influence of substitutions on appended aryl rings for both antimicrobial and anticancer potency. While the direct SAR of this compound derivatives remains an underexplored area, the principles derived from related nicotinic acid analogues provide a strong foundation for future research.
Future efforts should focus on the systematic synthesis and evaluation of this compound derivatives, exploring a wide range of substitutions at the 2, 4, and 6 positions of the pyridine ring, as well as modifications of the acetyl and methyl ester groups. Such studies, guided by the comparative insights presented in this guide, hold the potential to unlock new classes of potent and selective antimicrobial and anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Profiling Methyl 5-acetylnicotinate Against Established GPR109A Agonists
This guide provides a comprehensive framework for the characterization of Methyl 5-acetylnicotinate, a novel nicotinic acid derivative, by benchmarking it against well-established research compounds known to target the G protein-coupled receptor 109A (GPR109A). Given the limited publicly available data on this compound, this document serves as a proposed research plan, outlining the rationale and experimental protocols for its evaluation.
Introduction: The Rationale for Benchmarking this compound
This compound is a pyridinecarboxylic acid derivative, a class of compounds known for a wide range of biological activities.[1] Its structural similarity to nicotinic acid (Niacin), a well-known therapeutic agent, suggests the GPR109A receptor as a primary putative target.[2][3][4] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[2][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which in turn suppresses lipolysis in adipocytes.[2][5][6] Beyond this canonical Gαi pathway, GPR109A activation also triggers a β-arrestin-mediated signaling cascade, which has been associated with some of the receptor's other effects, including the flushing response seen with Niacin.[2][6]
To ascertain the biological activity and potential therapeutic utility of this compound, a systematic benchmarking against established GPR109A agonists is essential. This guide proposes a head-to-head comparison with Nicotinic Acid, the endogenous and pharmacologically utilized ligand for GPR109A, and Acifran, a potent synthetic agonist.[7][8][9] The objective is to characterize the potency and efficacy of this compound in activating the Gαi and β-arrestin signaling pathways downstream of GPR109A.
Profile of Comparator Compounds
A thorough understanding of the established compounds is crucial for contextualizing the experimental data obtained for this compound.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Nicotinic Acid (Niacin) | [Image of Nicotinic Acid structure] | C₆H₅NO₂ | 123.11 | Endogenous and therapeutic agonist for GPR109A.[10][11][12] Known to reduce plasma triglycerides and LDL-cholesterol while increasing HDL-cholesterol.[13] Its use can be limited by side effects such as cutaneous flushing, which is mediated by the β-arrestin pathway.[2] |
| Acifran | [Image of Acifran structure] | C₁₂H₁₀O₄ | 218.21 | A potent, synthetic agonist of GPR109A and the related GPR109B.[7][9] It exhibits hypolipidemic effects and serves as a valuable tool for studying GPR109A pharmacology.[] |
| This compound | [Image of this compound structure] | C₉H₉NO₃ | 179.17 | A nicotinic acid derivative with uncharacterized biological activity. Its structural features warrant investigation as a potential GPR109A modulator. |
Proposed Experimental Benchmarking Plan
The following experimental plan is designed to provide a comprehensive in-vitro pharmacological profile of this compound. The proposed experiments will be conducted in parallel with Nicotinic Acid and Acifran to ensure a robust comparison.
GPR109A Signaling Pathway
The activation of GPR109A initiates two primary signaling cascades that will be investigated: the Gαi-mediated pathway and the β-arrestin recruitment pathway. Understanding the compound's potential bias towards one pathway over the other is a key objective.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. Niacin [webbook.nist.gov]
- 13. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Methyl 5-acetylnicotinate using 2D NMR Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a foundational overview, complex substitution patterns, such as those in methyl 5-acetylnicotinate, often lead to spectral ambiguities. This guide provides an in-depth comparison of 2D NMR techniques—COSY, HSQC, and HMBC—demonstrating their synergistic power to definitively elucidate the structure of this compound.
The Structural Puzzle: this compound
The target molecule, this compound, presents a classic structural elucidation challenge. It comprises three key fragments: a disubstituted pyridine ring, a methyl ester group, and an acetyl group. The primary questions to be answered by NMR are:
-
What is the precise connectivity of protons and carbons within each fragment?
-
Crucially, what are the exact substitution positions of the acetyl and methyl ester groups on the pyridine ring?
To facilitate our analysis, we will use the following standardized numbering for the proposed structure:
Figure 1: Proposed structure and numbering of this compound.
The 2D NMR Toolkit: A Multi-Faceted Approach
No single NMR experiment can solve this puzzle alone. The true power lies in layering the information from complementary 2D techniques. Each experiment provides a unique piece of the puzzle, and together, they offer a self-validating system for structural confirmation.[1]
COSY (Correlation Spectroscopy): Mapping the Proton Network
The first step in our 2D analysis is often the COSY experiment. Its function is to reveal proton-proton (¹H-¹H) couplings, typically over two to three bonds.[2] This is indispensable for establishing the connectivity of protons within a spin system, such as the aromatic protons on the pyridine ring.
Causality of Choice: For this compound, we expect three distinct aromatic protons (H-2, H-4, and H-6). While their splitting patterns in the 1D ¹H spectrum might be complex or overlapping, COSY provides a clear, visual map of which protons are adjacent.[3] We anticipate observing cross-peaks that connect H-2 to H-4 (a four-bond, weaker meta coupling) and H-4 to H-6 (a three-bond, stronger ortho coupling is not present, but a meta coupling is). The absence of a strong ortho coupling between any two protons is itself a key piece of data, suggesting a 1,3,5-substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Connection
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling).[4] This technique is exceptionally sensitive and provides a direct link between the ¹H and ¹³C chemical shifts for all protonated carbons.[5]
Causality of Choice: HSQC is the most reliable method for assigning the chemical shifts of protonated carbons. For our target molecule, it will unambiguously link:
-
The aromatic protons H-2, H-4, and H-6 to their respective carbons C-2, C-4, and C-6.
-
The methyl protons of the acetyl group (H-9) to the methyl carbon (C-9).
-
The methyl protons of the ester group (H-11) to the methyl carbon (C-11).
Quaternary carbons (those with no attached protons), such as C-3, C-5, C-8, and C-10, will be absent from the HSQC spectrum, a critical observation that necessitates the use of our next technique.[6]
HMBC (Heteronuclear Multiple Bond Correlation): The Key to Overall Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[7] Direct one-bond correlations are suppressed.[8]
Causality of Choice: HMBC is the pivotal experiment that "stitches" the individual fragments (identified by COSY and HSQC) together. It allows us to place the substituents onto the pyridine ring by observing correlations from the substituent protons to the ring carbons, and vice versa. For this compound, the key expected HMBC correlations that lock in the structure are:
-
Placing the Acetyl Group: Protons of the acetyl methyl group (H-9) should show a strong correlation to the acetyl carbonyl carbon (C-8) and, crucially, a correlation to the C-5 carbon of the pyridine ring.
-
Placing the Ester Group: Protons of the ester methyl group (H-11) will correlate to the ester carbonyl carbon (C-10).
-
Confirming Ring Substitution: The aromatic proton H-4 should show correlations to both C-3 and C-5, confirming its position between the two substitution sites. Furthermore, H-4 should also correlate to the carbonyl carbons C-8 and C-10, providing definitive proof of the 1,3,5-substitution pattern.[1]
Weaving the Data Together: A Comparative Workflow
The logical flow of information from these experiments provides a robust, self-validating pathway to the final structure.
Data Presentation: Predicted NMR Assignments
The following tables summarize the predicted chemical shifts and key correlations for this compound in CDCl₃. These values serve as a benchmark for experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 2 | CH | 9.23 | 154.5 |
| 3 | C | - | 128.0 |
| 4 | CH | 8.85 | 138.1 |
| 5 | C | - | 133.0 |
| 6 | CH | 9.35 | 150.2 |
| 8 | C=O | - | 196.5 |
| 9 | CH₃ | 2.70 | 26.8 |
| 10 | C=O | - | 164.5 |
| 11 | OCH₃ | 4.00 | 53.0 |
Note: Predictions are based on standard chemical shift tables and data from similar structures like methyl nicotinate.[9][10]
Table 2: Key Expected 2D NMR Correlations
| Experiment | From Proton(s) | To Atom(s) | Correlation Type | Structural Insight |
| COSY | H-4 | H-2, H-6 | ⁴JHH (meta) | Confirms proton arrangement on the pyridine ring. |
| HSQC | H-2 | C-2 | ¹JCH | Direct H-C bond confirmation. |
| H-4 | C-4 | ¹JCH | Direct H-C bond confirmation. | |
| H-6 | C-6 | ¹JCH | Direct H-C bond confirmation. | |
| H-9 | C-9 | ¹JCH | Direct H-C bond confirmation. | |
| H-11 | C-11 | ¹JCH | Direct H-C bond confirmation. | |
| HMBC | H-9 | C-8, C-5 | ²JCH, ³JCH | Crucial: Places acetyl group at C-5. |
| H-11 | C-10 | ²JCH | Confirms ester methyl connection to carbonyl. | |
| H-4 | C-3, C-5 | ²JCH | Confirms H-4 is between the two substituents. | |
| H-2 | C-3, C-4, C-10 | ²JCH, ³JCH | Confirms ester position at C-3. | |
| H-6 | C-5, C-4, C-8 | ²JCH, ³JCH | Confirms acetyl position at C-5. |
// Define the structure image node
struct [label=<
>];
// Define invisible nodes for arrow origins/destinations node [shape=point, width=0, height=0]; H9_start [pos="3.1,0.4!"]; H4_start [pos="1.5,1.7!"]; H2_start [pos="0.4,1.0!"]; H6_start [pos="2.6,1.0!"];
C5_end [pos="2.3,0.8!"]; C8_end [pos="2.9,0.8!"]; C3_end [pos="0.7,0.8!"]; C10_end [pos="0.1,0.4!"];
// Draw arrows H9_start -> C5_end [label=" H-9 to C-5", fontcolor="#EA4335", color="#EA4335"]; H9_start -> C8_end [label=" H-9 to C-8", fontcolor="#EA4335", color="#EA4335"]; H4_start -> C3_end [label=" H-4 to C-3", fontcolor="#34A853", color="#34A853"]; H4_start -> C5_end [label=" H-4 to C-5", fontcolor="#34A853", color="#34A853"]; H2_start -> C10_end [label=" H-2 to C-10", fontcolor="#FBBC05", color="#FBBC05"]; H6_start -> C8_end [label=" H-6 to C-8", fontcolor="#4285F4", color="#4285F4"]; } enddot Diagram 2: Key HMBC correlations confirming substituent positions.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data on a modern Bruker spectrometer.
Sample Preparation
-
Dissolve Sample: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of high-purity deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the sample to ensure a homogeneous solution.
Spectrometer Setup (General)
-
Insertion: Insert the sample into the spectrometer.[11]
-
Locking & Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform an automatic or manual shimming routine to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks in a 1D ¹H spectrum.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra. Note the spectral widths (SW) and transmitter frequency offsets (o1p) for both nuclei. These values are essential for setting up the 2D experiments.[12]
Protocol 1: 2D ¹H-¹H COSY Acquisition
-
Load Experiment: Load a standard gradient-enhanced COSY parameter set (e.g., cosygpqf).
-
Set Parameters:
-
Spectral Width (SW): Set the SW in both dimensions (F2 and F1) to encompass all proton signals noted from the 1D ¹H spectrum (e.g., 10-12 ppm).[3]
-
Transmitter Offset (o1p): Center the spectral window using the o1p value from the 1D ¹H spectrum.[12]
-
Data Points (TD): Set TD(F2) to 2048 and TD(F1) to 256 or 512 for adequate resolution.
-
Scans (NS): Set the number of scans (NS) to 2 or 4, as COSY is a relatively sensitive experiment.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5 s.
-
-
Acquire: Start the acquisition.
Protocol 2: 2D ¹H-¹³C HSQC Acquisition
-
Load Experiment: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp2.2).
-
Set Parameters:
-
¹H Dimension (F2): Use the SW and o1p from the 1D ¹H spectrum. Set TD(F2) to 1024.
-
¹³C Dimension (F1): Set the SW to cover the expected ¹³C chemical shift range (e.g., 0-200 ppm). Center the o1p in the middle of this range. Set TD(F1) to 256.[3]
-
Scans (NS): Set NS to 2 or 4, depending on sample concentration. NS must be a multiple of 2.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5 s.
-
-
Acquire: Start the acquisition.
Protocol 3: 2D ¹H-¹³C HMBC Acquisition
-
Load Experiment: Load a standard gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf).
-
Set Parameters:
-
¹H Dimension (F2): Use the SW and o1p from the 1D ¹H spectrum. Set TD(F2) to 2048.
-
¹³C Dimension (F1): Set the SW to cover the full ¹³C range, including quaternary and carbonyl carbons (e.g., 0-210 ppm). Set TD(F1) to 512.[3]
-
Scans (NS): HMBC is less sensitive than HSQC. Use a higher number of scans, typically 8, 16, or more, depending on concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 1.5-2.0 s.
-
-
Acquire: Start the acquisition.
Data Processing
-
Fourier Transform: Apply a two-dimensional Fourier transform to the raw data (FID).[13]
-
Window Function: Apply an appropriate window function (e.g., sine-bell or squared sine-bell) to improve resolution or signal-to-noise.[13]
-
Phasing: For phase-sensitive spectra like HSQC, perform phase correction in both dimensions.[14] Magnitude-mode spectra like COSY and HMBC do not require phasing.
-
Baseline Correction: Apply baseline correction to both dimensions to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axes using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Conclusion
The structural elucidation of this compound serves as a prime example of the power of modern NMR spectroscopy. While 1D NMR provides initial clues, it is insufficient for unambiguous assignment. The COSY experiment elegantly maps the proton framework of the pyridine ring. The HSQC experiment efficiently links protons to their directly attached carbons. Finally, the HMBC experiment provides the critical long-range correlations that piece the entire molecular puzzle together, definitively confirming the 1,3,5-substitution pattern. By comparing and integrating the data from this suite of 2D NMR techniques, researchers can achieve the highest level of confidence in their structural assignments, a fundamental requirement for advancing chemical and pharmaceutical research.
References
- 1. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. emerypharma.com [emerypharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl nicotinate(93-60-7) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 14. chemistry.unt.edu [chemistry.unt.edu]
Navigating Nicotinic Acid Derivatives: A Comparative Analysis of Methyl 5-acetylnicotinate in Research
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of heterocyclic compounds, nicotinic acid derivatives stand out for their prevalence in biologically active molecules. This guide provides a focused analysis of Methyl 5-acetylnicotinate, offering a comparative perspective on its advantages and disadvantages in a research context, even as its direct applications remain somewhat specialized.
While specific, direct comparisons in published literature are limited, an understanding of its structural features allows for an informed discussion of its potential utility against more commonly employed nicotinic acid derivatives.
The Structural Significance of this compound
This compound possesses two key functional groups on the pyridine ring: a methyl ester at the 3-position and an acetyl group at the 5-position. This unique arrangement offers several potential avenues for synthetic elaboration, making it a theoretically versatile intermediate. The ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions, while the acetyl group's ketone functionality can be a site for various chemical transformations.
Inferred Advantages in a Research Setting
Based on the principles of medicinal chemistry and organic synthesis, we can infer several potential advantages of using this compound as a research intermediate:
-
Dual Functionality for Library Synthesis: The presence of two distinct and reactive functional groups allows for sequential or orthogonal chemical modifications. This is particularly advantageous in the construction of compound libraries for high-throughput screening, where diverse structural modifications are desired to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The acetyl group, in comparison to a simple methyl or hydrogen substituent, can influence the molecule's polarity, solubility, and electronic properties. This can be a crucial factor in optimizing the pharmacokinetic profile of a lead compound.
-
Potential for Bioisosteric Replacement: The acetyl group can serve as a bioisostere for other functional groups, allowing chemists to fine-tune the biological activity of a molecule.
Potential Disadvantages and Research Challenges
Despite its theoretical versatility, the infrequent appearance of this compound in mainstream chemical literature suggests potential disadvantages or challenges associated with its use:
-
Limited Commercial Availability and Cost: While available from several suppliers, its more specialized nature compared to simpler nicotinates may translate to higher costs and longer lead times, which can be a significant consideration in large-scale synthesis or early-stage research with budget constraints.
-
Reactivity and Selectivity Issues: The presence of two electrophilic centers (the ester and the ketone) could lead to challenges in achieving selective reactions. Careful protection-deprotection strategies may be required, adding steps and potentially lowering the overall yield of a synthetic route.
-
Lack of Established Protocols: The scarcity of published experimental procedures utilizing this compound means that researchers may need to invest significant time and resources in optimizing reaction conditions.
Comparative Alternatives in Nicotinic Acid Chemistry
In many research applications, scientists may opt for more readily available and well-characterized nicotinic acid derivatives. A comparison with a common alternative, Methyl 5-methylnicotinate , can highlight the practical considerations in choosing a building block.
| Feature | This compound | Methyl 5-methylnicotinate |
| Key Functional Groups | Methyl ester, Acetyl (ketone) | Methyl ester, Methyl |
| Synthetic Handles | Two distinct reactive sites | One primary reactive site (ester) |
| Potential Reactivity | More complex, potential for selectivity issues | Simpler, more predictable reactivity |
| Published Precedent | Limited | More extensive |
| Inferred Cost | Potentially higher | Generally lower |
Methyl 5-methylnicotinate is a valuable intermediate in pharmaceutical and cosmetic research.[1] Its simpler structure leads to more straightforward synthetic transformations, primarily centered around the methyl ester functionality.
Experimental Workflow: Hypothetical Transformation of the Acetyl Group
While specific protocols for this compound are scarce, a hypothetical workflow for the transformation of its acetyl group can be envisioned based on standard organic chemistry reactions. This serves to illustrate the potential synthetic utility and the steps that would require empirical optimization.
Caption: Hypothetical synthetic pathways for the elaboration of this compound.
Experimental Protocol: Hypothetical Reduction of this compound
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated. It should be adapted and optimized based on laboratory conditions and safety protocols.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH4) (1.1 eq), portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 5-(1-hydroxyethyl)nicotinate.
Conclusion
This compound represents a potentially valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its dual functionality offers opportunities for creating diverse molecular architectures. However, the lack of extensive literature and potential challenges in selectivity and cost may lead researchers to opt for more conventional nicotinic acid derivatives. As the demand for novel chemical matter in drug discovery continues to grow, it is possible that the unique structural attributes of this compound will be more thoroughly explored, leading to the development of robust and efficient synthetic methodologies for its application. For now, its selection as a research intermediate should be carefully weighed against the availability of more established alternatives and the specific synthetic goals of the project.
References
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. For ester-containing molecules, such as methyl 5-acetylnicotinate and its analogs, the journey through the body is often dictated by the ubiquitous presence of carboxylesterases. These enzymes play a critical role in the hydrolysis of esters, a process that can significantly impact a drug's pharmacokinetics, efficacy, and potential for use as a prodrug.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of this compound and related esters, supported by experimental data and detailed protocols to empower researchers in their quest for stable and effective therapeutic agents.
The Central Role of Carboxylesterases in Ester Metabolism
The biotransformation of ester-containing drugs is primarily mediated by a class of enzymes known as carboxylesterases (CEs).[1] In humans, two major carboxylesterases, hCE1 and hCE2, are key players in drug metabolism.[2] These enzymes are strategically located throughout the body, with hCE1 being highly expressed in the liver and hCE2 predominantly found in the intestine.[2] This differential distribution has significant implications for the first-pass metabolism of orally administered ester prodrugs, which are often designed to be hydrolyzed to their active carboxylic acid form after absorption.[2]
The hydrolysis of an ester by a carboxylesterase results in the formation of a more polar carboxylic acid and an alcohol, which facilitates renal elimination.[2] This enzymatic conversion can be a double-edged sword; it can activate a prodrug to its therapeutic form or inactivate a drug, terminating its pharmacological effect. Therefore, a thorough understanding of a compound's susceptibility to carboxylesterase-mediated hydrolysis is a critical step in drug development.
Comparative Metabolic Stability: Insights from Nicotinic Acid Esters
Their findings reveal that the rate of hydrolysis is highly dependent on the structure of the ester group and the biological matrix used. For instance, the study demonstrated that binding of nicotinate esters to human plasma esterases and hog liver carboxylesterase is influenced by hydrophobic and steric factors.[4] This suggests that the size and chemical nature of the alcohol moiety of the ester play a crucial role in determining its metabolic stability.
In another study, the chemical stability of fluorinated esters of nicotinic acid was investigated, highlighting that these esters are sensitive to enzymatic degradation. Porcine esterase was found to accelerate the hydrolysis of a fluorobutyl ester by a factor of over 200 compared to chemical hydrolysis at physiological pH.[5] This underscores the significant contribution of enzymatic activity to the overall stability of these compounds.
While a direct comparison with this compound is not possible without specific experimental data, we can infer that the acetyl group at the 5-position of the pyridine ring will also influence its interaction with carboxylesterases and thus its metabolic stability relative to other nicotinic acid esters.
Experimental Protocols for Assessing Metabolic Stability
To provide a practical framework for researchers, this section details the step-by-step methodologies for two key experiments used to evaluate the metabolic stability of ester-containing compounds: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone in drug metabolism studies, providing an in vitro measure of a compound's intrinsic clearance by hepatic enzymes, primarily cytochrome P450s and carboxylesterases.[6][7]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (for CYP-mediated metabolism)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
On ice, thaw the pooled liver microsomes and the NADPH regenerating system components.
-
Prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a microcentrifuge tube, combine the microsomal suspension and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For carboxylesterase-mediated hydrolysis, a parallel incubation without NADPH can be performed to isolate the contribution of non-CYP enzymes.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
-
Plasma Stability Assay
This assay is crucial for evaluating the stability of a compound in the bloodstream, where esterases are also present. It is particularly important for intravenously administered drugs and for understanding the fate of prodrugs designed to be activated in circulation.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compound
-
Pooled plasma (human, rat, or other species)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
References
- 1. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-acetylnicotinate
For the modern researcher, excellence in the lab extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 5-acetylnicotinate, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and compliantly, ensuring the protection of yourself, your colleagues, and the environment.
Part 1: Hazard Assessment and Characterization
Before any disposal procedure can be initiated, a thorough understanding of the subject chemical is paramount. This compound is a pyridine derivative. While specific, comprehensive toxicological data for this exact compound is limited, data from structurally related compounds, such as methyl nicotinate and other pyridine derivatives, provide a strong basis for a conservative safety assessment.
The primary hazards associated with compounds in this class include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
-
Aquatic Toxicity: May be harmful to aquatic life.
Based on these potential hazards, This compound waste must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[1] This classification is a critical first step, dictating all subsequent handling and disposal procedures.
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification (GHS) | Statement Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [2] |
| Hazardous to the aquatic environment | H402 | Harmful to aquatic life |
Part 2: Immediate Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to proper laboratory practices when working with this compound minimizes exposure and prevents accidental releases.
Engineering Controls
All handling of this compound, especially the solid form or when preparing solutions, should be conducted within a certified chemical fume hood.[3] This primary engineering control is essential to minimize the inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
A risk assessment dictates the minimum required PPE. The following provides a robust baseline for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust, preventing serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and irritation. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when using a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[3] |
Part 3: Step-by-Step Disposal Protocol
The cornerstone of chemical waste management is the segregation, containment, and proper labeling of waste streams. The following workflow ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Disposal Decision Workflow
The following diagram outlines the critical decision points for segregating different forms of this compound waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocol for Waste Segregation and Containment
-
Segregate Waste Streams: At the point of generation, separate this compound waste from all other chemical waste. It should be collected as a non-halogenated organic waste .[7] Crucially, do not mix it with incompatible materials, such as strong oxidizing agents.[8]
-
Select Appropriate Containers: Use only containers that are chemically compatible, in good condition, and have secure, leak-proof lids.[6] High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste.
-
Contain Solid Waste: Carefully transfer unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, pipette tips) into the designated solid hazardous waste container.[3] Avoid creating dust during transfer.[2]
-
Contain Liquid Waste: Pour solutions containing this compound into the designated liquid hazardous waste container. For trace amounts or residues, use an inert absorbent material like vermiculite or sand, and dispose of it as solid waste.[7]
-
Labeling and Storage:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must clearly state: "HAZARDOUS WASTE ".[9]
-
List all contents, including "this compound" and any solvents.
-
Mark the date when the first drop of waste was added (the "accumulation start date").
-
Store the sealed container in a designated, secondary-contained Satellite Accumulation Area (SAA) within the laboratory.[7] The SAA must be under the control of laboratory personnel and located at or near the point of generation.[10]
-
-
Arrange for Disposal: Do not exceed storage limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[1] Contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
Part 4: Spill and Decontamination Procedures
Preparedness is key to mitigating the impact of an accidental spill.
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[9] If the spill is large or involves volatile solvents, control all ignition sources.[9]
-
Assess the Spill: For minor spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team immediately.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and chemical splash goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in to prevent spreading.[9]
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[11] Label this container as "Spill Debris" containing this compound.
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.[9]
Part 5: Disposal of Empty Containers
A container that has held a hazardous chemical is not considered empty until it has been properly decontaminated.[7]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (such as water or acetone).[7]
-
Collect Rinsate: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste stream.[7] Subsequent rinsates may also require collection depending on local regulations.
-
Deface Label: Completely remove, black out, or otherwise deface all chemical labels on the container.[7]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. Always confirm this procedure with your institutional guidelines.
By adhering to these scientifically-grounded and procedurally detailed steps, you contribute to a culture of safety and responsibility. This protocol not only ensures regulatory compliance but also embodies the deep trust that is built when we, as scientists, demonstrate a commitment to excellence in every aspect of our work.
References
- 1. vumc.org [vumc.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-acetylnicotinate
Immediate Safety Concerns and Hazard Mitigation
Methyl 5-acetylnicotinate is presumed to share hazard characteristics with similar pyridine derivatives. Based on available data for related compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2] Inhalation of vapors or dust may lead to respiratory discomfort, while direct contact can cause irritation to the skin and eyes.[1][2] Ingestion is also a potential route of exposure and should be avoided.[3][4]
Core Principles for Safe Handling:
-
Engineering Controls: The primary line of defense is to minimize exposure. Always handle this compound within a certified chemical fume hood to control vapor and dust exposure.[3][5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6][7][8]
-
Personal Protective Equipment (PPE): The appropriate selection and consistent use of PPE are non-negotiable.
-
Restricted Access: Only personnel trained in the handling of hazardous chemicals should be permitted in areas where this compound is stored and used.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to protect against accidental splashes.[3][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Chemical-resistant gloves are essential. Given the pyridine-like structure, nitrile or neoprene gloves are recommended.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | A fully buttoned lab coat must be worn to protect against skin contact.[3][6] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | When handled in a properly functioning chemical fume hood, respiratory protection is typically not required. However, if there is a potential for exposure levels to exceed established limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained and fit-tested personnel.[5][7] |
Step-by-Step Handling Protocol
This protocol provides a systematic approach to the safe handling of this compound from receipt to disposal.
-
Preparation and Pre-Handling Check:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don the required PPE as outlined in the table above.
-
-
Dispensing and Use:
-
Carefully open the container within the fume hood, avoiding any sudden movements that could generate dust or splashes.
-
Use appropriate tools (e.g., spatula, non-sparking tools) for transferring the chemical.[5]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[3]
-
Avoid creating dust if the material is a solid.
-
-
Post-Handling Procedures:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[9]
-
Emergency Response and Disposal Plan
Spill Response:
-
Small Spills: For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can clean it up.[6] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Large Spills: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) office.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.
Disposal:
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6] Collect waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. media.laballey.com [media.laballey.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. abmole.com [abmole.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
